FMP-API-1
説明
The exact mass of the compound 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVSHSJPIVGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00937049 | |
| Record name | 4,4'-Methylenebis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6423-19-4, 16523-28-7 | |
| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Methylenebis(2-aminophenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 16523-28-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Core Mechanism of FMP-API-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMP-API-1 is a novel small molecule that has garnered significant interest within the research community for its unique dual mechanism of action. It functions as both an A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor and a direct activator of PKA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.
Mechanism of Action
This compound exerts its effects through a multifaceted interaction with the Protein Kinase A (PKA) signaling pathway. The primary mechanism involves the disruption of the interaction between PKA and A-kinase anchoring proteins (AKAPs). AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, thereby compartmentalizing PKA signaling and ensuring substrate specificity.
This compound binds to an allosteric site on the regulatory (R) subunits of PKA.[1][2][3][4] This binding event induces a conformational change in the R subunits, which prevents their association with the docking domains of AKAPs. By disrupting this anchoring, this compound effectively delocalizes PKA from its specific subcellular compartments.
Interestingly, the allosteric binding of this compound to the PKA regulatory subunits also leads to the direct activation of the PKA catalytic (C) subunits, even in the absence of elevated cyclic AMP (cAMP) levels.[1][2][5] This dual action of disrupting PKA localization and directly activating its catalytic activity makes this compound a unique tool for studying PKA signaling and a potential therapeutic agent in diseases where this pathway is dysregulated.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its derivatives.
| Compound | Parameter | Value | Target | Assay |
| This compound | IC50 | 23.3 µM | AKAP18δ-RIIα interaction | ELISA |
| This compound/27 | IC50 | 10.7 ± 1.8 µM | RIIβ-AKAP18δ peptide interaction | Surface Plasmon Resonance (SPR) |
| This compound | Concentration for PKA activation in cardiac myocytes | 100 µM | PKA | In-cell activity assay |
| This compound | Concentration for disruption of AKAP150-PKA interaction in cardiac myocytes | 300 µM | AKAP150-PKA interaction | Immunoprecipitation |
Signaling Pathway
The signaling pathway affected by this compound is centered around the PKA cascade. The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
ELISA for AKAP-PKA Interaction
This protocol is for screening and validating the inhibitory effect of this compound on the interaction between an AKAP and a PKA regulatory subunit.
Materials:
-
High-binding 384-well microtiter plates
-
Recombinant PKA regulatory subunit (e.g., RIIα)
-
Recombinant full-length AKAP (e.g., AKAP18δ)
-
This compound
-
Primary antibody specific for the AKAP
-
Peroxidase-conjugated secondary antibody
-
Chemiluminescent peroxidase substrate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Luminometer
Procedure:
-
Coating: Coat the wells of a 384-well microtiter plate with the PKA regulatory subunit (e.g., 15 ng/well) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Incubation with AKAP and Inhibitor: Add the recombinant AKAP (e.g., 15 ng/well) and different concentrations of this compound (or vehicle control) to the wells. Incubate for 2 hours at room temperature with gentle agitation.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the primary antibody against the AKAP, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the peroxidase-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Determine the IC50 value of this compound by plotting the luminescence signal against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol is to determine the binding kinetics and affinity of this compound to PKA regulatory subunits and its effect on the AKAP-PKA interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Recombinant PKA regulatory subunit (e.g., RIIβ)
-
Peptide corresponding to the RII-binding domain of an AKAP (e.g., AKAP18δ peptide)
-
This compound
-
Amine coupling kit (NHS, EDC)
-
Running buffer (e.g., HBS-EP)
-
Regeneration solution
Procedure:
-
Ligand Immobilization: Immobilize the AKAP peptide onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of the PKA regulatory subunit in running buffer. For inhibition studies, pre-incubate the PKA regulatory subunit with various concentrations of this compound.
-
Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in resonance units (RU) in real-time to observe the association phase.
-
Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the immobilized ligand.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For inhibition studies, calculate the IC50 value.
Non-Radioactive PKA Activity Assay
This protocol is to measure the effect of this compound on the catalytic activity of PKA.
Materials:
-
Non-radioactive PKA kinase activity assay kit (e.g., PepTag® Assay)
-
Recombinant PKA holoenzyme or cell lysates containing PKA
-
This compound
-
ATP
-
PKA-specific peptide substrate
-
Kinase reaction buffer
-
Agarose gel electrophoresis system
-
Microcentrifuge
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the PKA enzyme source, the PKA-specific fluorescently labeled peptide substrate, and the kinase reaction buffer.
-
Inhibitor/Activator Addition: Add various concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each tube.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by heating the samples at 95°C for 10 minutes.
-
Electrophoresis: Load the samples onto an agarose gel. The phosphorylation of the peptide substrate by PKA introduces a negative charge, causing it to migrate towards the positive electrode. The unphosphorylated peptide will migrate towards the negative electrode.
-
Visualization and Quantification: Visualize the separated phosphorylated and unphosphorylated peptides under UV light. The amount of PKA activity is proportional to the amount of phosphorylated peptide, which can be quantified by densitometry.
Immunoprecipitation and Western Blotting
This protocol is to assess the disruption of the AKAP-PKA interaction in a cellular context.
Materials:
-
Cultured cells (e.g., neonatal rat cardiac myocytes)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against the target AKAP (e.g., anti-AKAP150)
-
Protein A/G agarose or magnetic beads
-
Antibodies against PKA regulatory and catalytic subunits
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound (e.g., 300 µM) or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Pre-clearing: (Optional) Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target AKAP overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the PKA subunits overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the amount of co-immunoprecipitated PKA subunits in the this compound treated samples versus the control samples to determine the extent of interaction disruption.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical relationship of its dual mechanism of action.
Conclusion
This compound represents a significant tool for the study of PKA signaling due to its unique dual mechanism of disrupting AKAP-PKA interactions and directly activating PKA. This technical guide provides a foundational understanding of its core mechanism, supported by available quantitative data and detailed experimental protocols. Further research into the specific binding kinetics with various AKAPs and the downstream consequences of its dual action will continue to elucidate the complex roles of compartmentalized PKA signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
FMP-API-1: A Technical Guide to a Novel AKAP-PKA Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. The specificity of PKA signaling is largely governed by its subcellular localization, which is orchestrated by A-kinase anchoring proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, placing the kinase in close proximity to its substrates and creating localized signaling hubs. The interaction between AKAPs and the regulatory (R) subunits of PKA is a critical control point in cellular signaling, and its disruption presents a promising therapeutic strategy for various diseases.
FMP-API-1 is a small molecule that has been identified as an inhibitor of the AKAP-PKA interaction.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.
Mechanism of Action
This compound disrupts the interaction between AKAPs and PKA by binding to an allosteric site on the PKA regulatory subunits.[1][2] This binding event has a dual effect:
-
Inhibition of AKAP-PKA Interaction: By binding to the R subunit, this compound induces a conformational change that prevents the binding of AKAPs, thereby displacing PKA from its anchored locations.[1]
-
Activation of PKA: The allosteric binding of this compound also leads to the dissociation of the catalytic (C) subunits from the regulatory subunits, resulting in the activation of PKA's kinase activity.[1][3]
This dual action makes this compound a unique tool for studying compartmentalized PKA signaling and a potential therapeutic agent for conditions where targeted PKA activation is desirable.
Quantitative Data
The inhibitory potency of this compound and its derivatives has been quantified using various biochemical and cellular assays. The following tables summarize the available quantitative data.
| Compound | Assay | Interaction | IC50 (µM) | Reference |
| This compound/27 | Surface Plasmon Resonance (SPR) | RIIα - AKAP18δ-L314E peptide | 4.0 ± 0.1 | [1] |
Table 1: Inhibitory concentration (IC50) of this compound/27 on the AKAP-PKA interaction.
| Compound | Cell Type | Effect | Concentration | Observation | Reference |
| This compound | Rat neonatal cardiac myocytes | Increased PKA activity | 100 µM | Significant increase in PKA activity | [3] |
| This compound | Rat neonatal cardiac myocytes | Increased PKA activity | 300 µM | PKA activity increased to a level similar to isoproterenol (100 nM) | [3] |
| This compound | mpkCCD cells | AQP2 phosphorylation | 100-1500 µM | Dose-dependent increase in AQP2 phosphorylation | [4] |
| This compound | Rat neonatal cardiac myocytes | Increased phosphorylation of PLN and c-TnI | 100 µM and 300 µM | Dose-dependent increase in phosphorylation | [5] |
Table 2: Cellular activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction
This assay is used to screen for and quantify the inhibition of the AKAP-PKA interaction by small molecules.
Materials:
-
Recombinant PKA RIIα subunits
-
Recombinant full-length AKAP18δ
-
Primary antibody specific for AKAP18δ
-
Secondary peroxidase-conjugated antibody
-
Chemiluminescent peroxidase substrate
-
384-well microtiter plates
-
This compound or other test compounds
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
Protocol:
-
Coating: Coat the wells of a 384-well microtiter plate with PKA RIIα subunits (e.g., 15 ng/well) in coating buffer overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer.
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Incubation with Inhibitor and AKAP: Add this compound or other test compounds at various concentrations to the wells, followed by the addition of full-length AKAP18δ (e.g., 15 ng/well). Incubate for 2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Primary Antibody Incubation: Add the primary anti-AKAP18δ antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the secondary peroxidase-conjugated antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Detection: Add the chemiluminescent peroxidase substrate to each well and measure the luminescence using a plate reader.
-
Data Analysis: The decrease in luminescence in the presence of the inhibitor corresponds to the inhibition of the AKAP-PKA interaction. Calculate the IC50 value from the dose-response curve.
Surface Plasmon Resonance (SPR) Assay
SPR is used to measure the real-time binding kinetics and affinity of the interaction between PKA and AKAP peptides, and its inhibition by this compound.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
AKAP peptide (e.g., AKAP18δ-L314E)
-
Recombinant PKA RIIα and RIIβ subunits
-
This compound or other test compounds
-
Running buffer (e.g., HBS-EP buffer)
-
Immobilization reagents (e.g., EDC, NHS)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Protocol:
-
Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
Ligand Immobilization: Covalently immobilize the AKAP peptide onto the sensor chip surface via amine coupling.
-
Blocking: Deactivate any remaining active esters on the surface with ethanolamine.
-
Binding Analysis:
-
Inject a solution of PKA R subunits (analyte) at various concentrations over the sensor surface and monitor the change in the SPR signal (response units, RU) to determine the association and dissociation rate constants.
-
For inhibition studies, pre-incubate the PKA R subunits with different concentrations of this compound before injecting the mixture over the sensor surface.
-
-
Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.
-
Data Analysis: The decrease in the SPR signal in the presence of this compound indicates inhibition of the interaction. Determine the IC50 value by plotting the response against the inhibitor concentration.
In Vitro PKA Activity Assay (PepTag® Assay)
This non-radioactive assay measures the kinase activity of PKA by monitoring the phosphorylation of a fluorescently labeled peptide substrate.
Materials:
-
PepTag® A1 Peptide (PKA substrate)
-
Recombinant PKA catalytic and regulatory subunits
-
This compound or other test compounds
-
cAMP (positive control)
-
PKA Reaction Buffer
-
ATP
-
Agarose gel electrophoresis system
-
Glycerol (80%)
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the PKA Reaction Buffer, PepTag® A1 Peptide, and the PKA holoenzyme (reconstituted R and C subunits).
-
Addition of Activators/Inhibitors: Add this compound, cAMP (as a positive control for activation), or a known PKA inhibitor (as a negative control) to the reaction tubes.
-
Initiation of Reaction: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by placing the tubes in a boiling water bath for 10 minutes.
-
Electrophoresis: Add 80% glycerol to the samples and load them onto a 0.8% agarose gel. Run the electrophoresis at 100V for 15-30 minutes. The phosphorylated peptide will have a net negative charge and migrate towards the anode, while the non-phosphorylated peptide will migrate towards the cathode.
-
Visualization and Quantification: Visualize the separated peptides on a UV transilluminator and quantify the band intensities. The increase in the intensity of the phosphorylated peptide band in the presence of this compound indicates PKA activation.
Cellular Assay for Cardiomyocyte Contractility
This assay assesses the effect of this compound on the contractility of isolated cardiac myocytes.
Materials:
-
Isolated neonatal or adult rat cardiac myocytes
-
Cell culture medium
-
This compound
-
Isoproterenol (positive control)
-
Microscope with a video-based edge-detection system for measuring cell shortening
-
Field stimulation electrodes
Protocol:
-
Cell Plating: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
-
Perfusion: Place the coverslip in a perfusion chamber on the stage of the microscope and perfuse with a physiological salt solution.
-
Pacing: Electrically stimulate the myocytes to contract at a constant frequency (e.g., 1 Hz).
-
Baseline Recording: Record baseline contractility (sarcomere length shortening) for a stable period.
-
Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.
-
Effect Recording: Continuously record the contractility to measure the effect of the compound.
-
Positive Control: Perfuse with isoproterenol to induce a maximal contractile response.
-
Data Analysis: Analyze the video recordings to quantify parameters such as the amplitude of cell shortening, and the rates of contraction and relaxation. Compare the effects of this compound to the baseline and the positive control.
AQP2 Phosphorylation and Trafficking Assay in Renal Cells
This assay evaluates the effect of this compound on the phosphorylation and subcellular localization of Aquaporin-2 (AQP2) in renal collecting duct cells.
Materials:
-
mpkCCD cells (mouse cortical collecting duct cell line)
-
Cell culture medium and supplements
-
This compound
-
dDAVP (vasopressin analog, positive control)
-
H89 (PKA inhibitor)
-
Lysis buffer
-
Antibodies: anti-AQP2, anti-phospho-AQP2 (Ser256, Ser269), and a loading control antibody (e.g., anti-β-actin)
-
Secondary antibodies for Western blotting and immunofluorescence
-
Western blotting and immunofluorescence microscopy equipment
Protocol for Western Blotting:
-
Cell Treatment: Culture mpkCCD cells to confluence and then treat with this compound, dDAVP, or vehicle control for a specified time. For inhibition studies, pre-treat with H89 before adding this compound.
-
Cell Lysis: Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total AQP2 and phosphorylated AQP2.
-
Detection: Use a chemiluminescent substrate to detect the antibody-bound proteins.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated AQP2 signal to the total AQP2 signal.
Protocol for Immunofluorescence:
-
Cell Culture and Treatment: Grow mpkCCD cells on coverslips and treat with this compound or dDAVP.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Immunostaining: Incubate the cells with the anti-AQP2 primary antibody, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the subcellular localization of AQP2 using a fluorescence microscope.
-
Analysis: Assess the translocation of AQP2 from intracellular vesicles to the apical membrane.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: A simplified diagram of the canonical AKAP-PKA signaling pathway.
Caption: Mechanism of action of this compound on the AKAP-PKA complex.
Caption: Workflow for characterizing this compound using Surface Plasmon Resonance.
Conclusion
This compound represents a valuable pharmacological tool for the investigation of AKAP-PKA signaling. Its dual mechanism of action, involving both the disruption of PKA localization and the activation of its catalytic activity, provides a unique means to dissect the roles of compartmentalized signaling in various cellular contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of PKA signaling and to explore its therapeutic potential. Further structural studies to precisely map the allosteric binding site of this compound on the PKA regulatory subunit will be invaluable for the rational design of next-generation AKAP-PKA interaction inhibitors with enhanced potency and specificity.
References
- 1. ulab360.com [ulab360.com]
- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. Screening for small molecule disruptors of AKAP-PKA interactions - MDC Repository [edoc.mdc-berlin.de]
- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
FMP-API-1: A Dual-Action Modulator of Protein Kinase A
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of FMP-API-1, a small molecule compound that acts as a significant modulator of Protein Kinase A (PKA) signaling. This compound exhibits a unique dual mechanism of action: it functions as an inhibitor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and PKA, and concurrently as a direct, cAMP-independent activator of PKA. This document details the molecular mechanism, quantitative parameters of its activity, experimental protocols for its characterization, and its role in manipulating compartmentalized PKA signaling. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and research applications of targeting PKA signaling pathways.
Introduction to this compound and PKA Signaling
Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, gene expression, and cell cycle regulation.[1] The canonical activation of PKA is mediated by the second messenger cyclic adenosine monophosphate (cAMP).[2] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the C subunits, which then become active and phosphorylate their downstream targets.[2]
The spatial and temporal specificity of PKA signaling is tightly controlled by A-Kinase Anchoring Proteins (AKAPs).[3] AKAPs tether PKA to specific subcellular locations, thereby ensuring that PKA-mediated phosphorylation occurs in proximity to its intended substrates and creating localized signaling hubs.[3] The disruption of these PKA-AKAP interactions can have profound effects on cellular signaling.
This compound (3,3'-diamino-4,4'-dihydroxydiphenylmethane) is a small molecule that has been identified as a modulator of the PKA signaling pathway.[3] It has a dual role: it disrupts the interaction between PKA and AKAPs and also directly activates PKA in a cAMP-independent manner.[3][4] This unique mechanism of action makes this compound a valuable tool for studying compartmentalized PKA signaling and a potential lead compound for therapeutic development in diseases associated with aberrant PKA activity.[3]
Mechanism of Action of this compound
This compound exerts its effects on PKA through a dual mechanism:
-
Disruption of AKAP-PKA Interaction: this compound inhibits the binding of PKA to AKAPs.[3] It achieves this by binding to an allosteric site on the PKA regulatory subunits, which is distinct from the AKAP binding domain.[3][4] This allosteric modulation reduces the affinity of the R subunits for AKAPs, leading to the delocalization of PKA from its specific subcellular anchors.
-
cAMP-Independent PKA Activation: In addition to disrupting the AKAP-PKA interaction, this compound directly activates PKA.[3] This activation is independent of cAMP levels and is thought to occur through the binding of this compound to the regulatory subunits, which induces a conformational change that promotes the release of the active catalytic subunits.[5] This direct activation allows for the stimulation of PKA activity even in cellular contexts where cAMP levels are low.
The net effect of this compound is a selective interference with compartmentalized cAMP signaling.[3] By uncoupling PKA from its anchoring proteins and simultaneously activating it, this compound can lead to the phosphorylation of a specific subset of PKA substrates, differing from the global phosphorylation pattern induced by elevated cAMP levels.[5]
Quantitative Data
The following tables summarize the key quantitative parameters related to the activity of this compound and its derivatives.
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| This compound | ELISA | AKAP18δ - PKA RIIα | 23.3 µM | [1] |
| This compound/27 | Surface Plasmon Resonance (SPR) | AKAP18δ peptide - PKA RIIβ | 10.7 ± 1.8 µM | [6] |
Table 1: Inhibitory Activity of this compound and Derivatives on AKAP-PKA Interaction. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and its more potent derivative, this compound/27, in disrupting the interaction between AKAPs and PKA regulatory subunits.
| Compound | Cell Type | Concentration Range for Activity | Observed Effect | Reference |
| This compound | Rat Neonatal Cardiac Myocytes | 100 - 300 µM | Increased PKA activity and phosphorylation of PKA substrates | [5] |
| This compound | HEK293 Cells | 100 - 300 µM | Reduced co-immunoprecipitation of PKA catalytic and regulatory subunits | [5] |
| This compound | mpkCCD cells | 100 - 1500 µM | Dose-dependent increase in PKA activity | [7] |
Table 2: Effective Concentrations of this compound for PKA Activation in Cellular Assays. This table provides the concentration ranges of this compound that have been shown to effectively activate PKA in different cell-based experiments.
Signaling Pathway Diagrams
The following diagrams illustrate the canonical PKA activation pathway and the mechanism of action of this compound.
Figure 1: Canonical cAMP-Dependent PKA Activation Pathway. This diagram illustrates the conventional pathway of PKA activation, initiated by an extracellular signal leading to the production of cAMP and subsequent release of active PKA catalytic subunits.
Figure 2: Dual Mechanism of Action of this compound. This diagram depicts how this compound disrupts the interaction between PKA and AKAPs, leading to an unanchored PKA holoenzyme, which is then directly activated by this compound, resulting in substrate phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro PKA Activity Assay (PepTag® Assay)
This protocol is adapted from methodologies described in the literature to assess the direct effect of this compound on PKA activity.[5]
Materials:
-
Recombinant PKA catalytic subunit
-
Recombinant PKA regulatory subunit (RIIα)
-
PepTag® A1 Peptide (PKA substrate)
-
PepTag® PKA reaction buffer
-
This compound
-
cAMP (positive control)
-
DMSO (vehicle control)
-
Agarose gel electrophoresis system
-
Microcentrifuge
-
Water bath or heat block at 30°C
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the PKA reaction buffer, recombinant RIIα subunits (e.g., to inhibit ~60% of catalytic activity), and the PepTag® A1 peptide.
-
Add this compound (e.g., at 100 µM and 1 mM final concentrations), cAMP (e.g., 5 µM), or DMSO to respective tubes.
-
Initiate the reaction by adding the recombinant PKA catalytic subunit.
-
Incubate the reaction mixture at 30°C for 10-30 minutes.
-
Stop the reaction by placing the tubes on ice or by adding a stop solution as per the manufacturer's instructions.
-
Load the samples onto a 0.8% agarose gel.
-
Perform electrophoresis to separate the phosphorylated (negatively charged) and non-phosphorylated (positively charged) peptide substrates.
-
Visualize the peptide bands under UV light and quantify the band intensities using densitometry to determine the percentage of phosphorylated substrate.
Figure 3: Experimental Workflow for In Vitro PKA Activity Assay. This flowchart outlines the key steps involved in assessing the effect of this compound on PKA catalytic activity using the PepTag® assay.
AKAP-PKA Interaction ELISA
This protocol is based on the ELISA screening assay used to identify this compound.[1][6]
Materials:
-
High-binding 384-well microtiter plates
-
Recombinant PKA RIIα subunits
-
Recombinant full-length AKAP18δ
-
This compound
-
Primary antibody specific for AKAP18δ
-
Peroxidase-conjugated secondary antibody
-
Chemiluminescent peroxidase substrate
-
Plate reader with luminescence detection
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
Procedure:
-
Coat the microtiter plate wells with recombinant PKA RIIα subunits and incubate overnight at 4°C.
-
Wash the wells with wash buffer to remove unbound RIIα.
-
Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add recombinant AKAP18δ, either alone or pre-incubated with various concentrations of this compound, to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound proteins.
-
Add the primary antibody against AKAP18δ and incubate for 1 hour at room temperature.
-
Wash the wells and add the peroxidase-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells thoroughly.
-
Add the chemiluminescent substrate and immediately measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of AKAP18δ bound to RIIα.
Co-Immunoprecipitation of PKA and AKAP from Cell Lysates
This protocol describes how to assess the effect of this compound on the interaction between PKA and AKAPs in a cellular context.[5]
Materials:
-
Cultured cells (e.g., rat neonatal cardiac myocytes or HEK293 cells)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody against an AKAP (e.g., anti-AKAP150) or PKA RII subunit
-
Protein A/G agarose or magnetic beads
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies for Western blotting (e.g., anti-PKA catalytic subunit, anti-PKA RII subunit, anti-AKAP)
Procedure:
-
Treat cultured cells with this compound (e.g., 100-300 µM) or vehicle (DMSO) for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AKAP150) overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PKA catalytic and regulatory subunits to determine the amount of PKA that co-immunoprecipitated with the AKAP.
Conclusion
This compound is a novel small molecule with a distinctive dual-action mechanism on the PKA signaling pathway. By both disrupting the anchoring of PKA by AKAPs and directly activating the kinase independent of cAMP, it provides a powerful tool to dissect the complexities of compartmentalized signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the biological effects and therapeutic potential of this compound and similar molecules. Its ability to selectively modulate PKA activity highlights a promising strategy for the development of targeted therapies for diseases characterized by dysregulated PKA signaling.
References
- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
FMP-API-1: A Novel Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions
An In-depth Technical Guide on the Discovery, Mechanism of Action, and Therapeutic Potential of FMP-API-1
Abstract
This compound (3,3'-diamino-4,4'-dihydroxydiphenylmethane) is a small molecule identified as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA). By binding to an allosteric site on the regulatory subunits of PKA, this compound not only inhibits the AKAP-PKA interaction but also directly activates PKA. This dual mechanism of action provides a powerful tool for investigating compartmentalized cAMP/PKA signaling. Notably, this compound has demonstrated significant therapeutic potential, particularly in the context of nephrogenic diabetes insipidus (NDI), where it can increase the activity of aquaporin-2 (AQP2) water channels independently of the vasopressin V2 receptor. This whitepaper provides a comprehensive technical overview of the discovery, development, and experimental characterization of this compound, intended for researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating a wide array of substrate proteins. The specificity of PKA signaling is not solely determined by the presence of its second messenger, cyclic AMP (cAMP), but is critically dependent on its subcellular localization. A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that tether PKA to specific intracellular sites, thereby creating localized signaling "islands" or "signalosomes". This compartmentalization ensures that PKA acts on the correct substrates at the appropriate time and place.
Disruption of AKAP-PKA interactions has emerged as a promising strategy for both studying and therapeutically modulating PKA signaling pathways. Small molecule inhibitors offer a powerful approach to dissect these interactions with high temporal and spatial resolution. This compound was discovered through a screening campaign aimed at identifying such molecules.
Discovery of this compound
This compound was identified from a library of 20,064 small molecules (FMP_20,000) from the Leibniz-Forschungsinstitut für Molekulare Pharmakologie in Berlin[1]. The screening was conducted using an enzyme-linked immunosorbent assay (ELISA) designed to detect the interaction between recombinant full-length AKAP18δ and the RIIα regulatory subunit of PKA[1][2].
Initial Screening and Validation
The primary screen identified nine potential disruptors of the AKAP18δ-RIIα interaction[1]. This compound emerged as a promising candidate and was selected for further validation using secondary assays, including Surface Plasmon Resonance (SPR) measurements[2].
Mechanism of Action
This compound exhibits a dual mechanism of action:
-
Disruption of AKAP-PKA Interaction: this compound binds to an allosteric site on the regulatory (R) subunits of PKA, leading to the dissociation of PKA from AKAPs[2][3]. This disrupts the spatial confinement of PKA, leading to a more diffuse signaling profile.
-
Direct Activation of PKA: In addition to disrupting the protein-protein interaction, this compound also directly activates the catalytic activity of PKA[2][3].
This combined effect results in a selective interference with compartmentalized cAMP signaling.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its derivatives.
| Parameter | Value | Assay | Description | Reference |
| IC50 | 23.3 μM | ELISA | Inhibition of AKAP18δ-RIIα interaction | [1][2] |
| Inhibition | ~40% at 50 μM | SPR | Inhibition of AKAP18δ-L314E peptide and RIIα interaction | [2] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Assay | Description | Reference |
| IC50 | 10.7 ± 1.8 μM | SPR | Inhibition of AKAP18δ-derived peptide and RIIβ interaction | [4] |
Table 2: In Vitro Efficacy of this compound/27 (a derivative)
| Parameter | Treatment | Effect | Cell Line/Model | Reference |
| AQP2 Phosphorylation | This compound (100–1500 µM) for 1h | Dose-dependent increase in non-glycosylated AQP2 | mpkCCD cells | [5] |
| Apical AQP2 Expression | This compound (900 µM) for 1h | Significant increase in apical AQP2 | mpkCCD cells | [5] |
| Urine Osmolality | This compound/27 | Increased urine concentrating ability | V2R-inhibited NDI mouse model | [5] |
Table 3: Cellular and In Vivo Effects of this compound and Derivatives
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
FMP-API-1: A V2R-Independent Modulator of Aquaporin-2 Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism and effects of FMP-API-1, a small molecule modulator of Aquaporin-2 (AQP2) activity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development exploring novel therapeutic strategies for water balance disorders, such as Nephrogenic Diabetes Insipidus (NDI).
Introduction to Aquaporin-2 and Its Regulation
Body water homeostasis is critically maintained by the kidneys, specifically through the regulation of water reabsorption in the collecting ducts.[1] The aquaporin-2 (AQP2) water channel is the primary protein responsible for this process.[2] Its trafficking to and from the apical plasma membrane of principal cells is tightly controlled by the antidiuretic hormone arginine vasopressin (AVP).[3]
The canonical signaling pathway is initiated by AVP binding to the vasopressin V2 receptor (V2R) on the basolateral membrane.[1] This activates a G-protein-coupled cascade, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates AQP2 at several serine residues in its C-terminus, most notably Serine 256 (S256).[5][6] This phosphorylation event is a crucial trigger, promoting the translocation of AQP2-laden vesicles to the apical membrane, thereby increasing water permeability.[6][7]
Disruptions in this pathway, particularly due to loss-of-function mutations in the V2R gene, lead to congenital nephrogenic diabetes insipidus (NDI), a disorder characterized by the kidney's inability to concentrate urine.[8] This has driven research into therapeutic agents that can bypass the V2R and directly modulate AQP2 activity.
This compound: Mechanism of Action
This compound is a small molecule that functions as an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[9] In the cell, AKAPs compartmentalize PKA signaling by tethering the kinase to specific subcellular locations, ensuring substrate specificity.[8] this compound acts by binding to an allosteric site on the PKA regulatory subunits, which disrupts the high-affinity interaction between PKA and AKAPs.[8][9]
By dissociating PKA from its anchoring proteins, this compound effectively increases the pool of active PKA within the renal collecting duct cells.[8] This elevated PKA activity leads to the phosphorylation of AQP2, mimicking the downstream effects of vasopressin stimulation but through a V2R-independent mechanism. This makes this compound a promising candidate for treating conditions like V2R-defective NDI.[8]
Signaling Pathway Diagram
The following diagram illustrates the canonical AVP-V2R signaling pathway and the alternative activation route provided by this compound.
Quantitative Effects on AQP2 Activity
Studies using mouse kidney models and cell lines have quantified the effects of this compound and its derivatives on key endpoints in the AQP2 activation cascade. The data highlight a potent, dose-dependent response that is comparable to vasopressin.
Table 1: Effect of this compound and Derivatives on AQP2 Phosphorylation
| Compound | Target Phospho-site | Observation | Model System |
|---|---|---|---|
| This compound | S256 | Increased phosphorylation | mpkCCD cells[8] |
| This compound/27 | S256 | Increased phosphorylation | Mouse Kidney[8] |
| This compound/27 | S261 | Strong increase, same extent as vasopressin | Mouse Kidney[8] |
| this compound/27 | S269 | Strong increase, same extent as vasopressin | Mouse Kidney[8] |
Table 2: Functional Effects on Water Permeability
| Compound | Assay | Result | Model System |
|---|---|---|---|
| This compound | Transcellular Water Permeability | Increased to the same extent as vasopressin | Isolated Renal Collecting Ducts[8] |
| this compound/27 | Urine Concentrating Ability | Successfully improved ability | NDI Mouse Model[8] |
Key Experimental Protocols
The following are detailed methodologies for experiments crucial to characterizing the effects of this compound on AQP2.
Cell Culture and Treatment
-
Cell Line: Mouse cortical collecting duct (mpkCCD) cells are a standard model for studying AQP2 trafficking.[8]
-
Culture Conditions: Cells are typically cultured on permeable filter supports (e.g., Transwell®) to allow for polarization and differentiation into an epithelial monolayer. Media is supplemented with hormones like dexamethasone and triiodothyronine.
-
Treatment: For experiments, cells are serum-starved for a defined period (e.g., 16 hours). Subsequently, the basolateral medium is replaced with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO). A positive control of desmopressin (dDAVP), a stable vasopressin analog, is run in parallel.[8] Incubation times vary depending on the endpoint (e.g., 15-60 minutes for phosphorylation studies).
Western Blotting for Phosphorylated AQP2
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AQP2 (e.g., anti-pS256-AQP2, anti-pS269-AQP2).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Normalization: The membrane is stripped and re-probed with an antibody against total AQP2 and a loading control (e.g., β-actin or GAPDH) to normalize the phosphorylation signal.
Immunofluorescence for AQP2 Localization
-
Cell Preparation: mpkCCD cells are grown on permeable supports or glass coverslips. Following treatment with this compound or controls, cells are fixed with 4% paraformaldehyde.
-
Permeabilization: Cells are permeabilized with a detergent like Triton X-100 (0.1% in PBS) to allow antibody access to intracellular epitopes.
-
Blocking: Non-specific binding is blocked using a solution containing serum (e.g., goat serum) or BSA.
-
Antibody Staining: Cells are incubated with a primary antibody against total AQP2. Following washes, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei can be counterstained with DAPI.
-
Imaging: Coverslips are mounted and imaged using a confocal laser scanning microscope. The distribution of AQP2 is assessed, comparing the signal at the apical membrane versus the cytoplasm between different treatment groups.
Experimental Workflow Diagram
This diagram outlines the typical workflow for assessing this compound's effect on AQP2 phosphorylation.
Conclusion and Future Directions
This compound represents a significant advancement in the potential treatment of water balance disorders like NDI. By targeting the AKAP-PKA interaction, it activates the AQP2 water channel through a mechanism that is independent of the vasopressin V2 receptor.[8][9] The ability of this compound and its more potent derivatives to increase AQP2 phosphorylation and membrane localization translates to enhanced water permeability, offering a direct therapeutic strategy to restore urine concentrating ability in patients with V2R mutations.[8]
Further research will likely focus on optimizing the potency and specificity of these compounds, evaluating their long-term efficacy and safety profiles in preclinical models, and exploring their potential utility in other conditions characterized by AQP2 dysregulation. The development of drugs that directly and specifically target AQP2 function remains a high-priority goal in nephrology.[8]
References
- 1. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AQP2 aquaporin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Initial In Vitro Studies of FMP-API-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro studies of FMP-API-1, a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. The data and protocols summarized herein are derived from foundational research and are intended to provide a comprehensive resource for professionals in the field of drug discovery and signal transduction.
Core Mechanism of Action
This compound is a novel small molecule identified through high-throughput screening as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (RII) subunits of protein kinase A (PKA).[1] Its primary mechanism involves binding to an allosteric site on the PKA regulatory subunits, which prevents their association with AKAPs.[1][2] This disruption leads to the delocalization of PKA from specific subcellular compartments, thereby interfering with the spatial and temporal specificity of cAMP signaling.[1][2] A notable secondary effect of this compound is the direct activation of PKA.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial in vitro characterization of this compound and its derivatives.
| Assay | Molecule | Target Interaction | Result (IC₅₀) | Reference |
| Surface Plasmon Resonance (SPR) | This compound/27 | RIIβ - AKAP18δ | 10.7 ± 1.8 µM | [3] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | This compound | RIIα - AKAP18δ | ~10 µM | [3] |
| Assay | Cell Line | Effect | Concentration Range | Reference |
| Dose-Response Study (Western Blot) | mpkCCD cells | Increased PKA activity | 100–1500 µM | [4] |
| Cardiac Myocyte Contractility | Rat | Increased contractility | Not specified | [1][2] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical AKAP-PKA signaling pathway and the mechanism of action of this compound.
Caption: Canonical AKAP-PKA Signaling Pathway.
Caption: this compound Mechanism of Action.
Experimental Protocols
ELISA-based Screening for AKAP-PKA Interaction Inhibitors
This assay was developed to identify small molecule inhibitors of the AKAP18δ-RIIα interaction.
-
Plate Coating: 384-well microtiter plates are coated with RIIα subunits of PKA.
-
Blocking: Plates are blocked to prevent non-specific binding.
-
Incubation with Inhibitor: this compound or other test compounds are added to the wells.
-
Addition of AKAP18δ: Full-length AKAP18δ is added to the wells and incubated to allow for binding to the coated RIIα.
-
Detection:
-
A primary antibody specific for AKAP18δ is added.
-
A secondary peroxidase-conjugated antibody is then added.
-
A chemiluminescent peroxidase substrate is used for detection, and the signal is read on a plate reader. A decrease in signal indicates inhibition of the interaction.[3]
-
-
Validation: The assay is validated using a known PKA anchoring disruptor peptide, such as AKAP18δ-L314E.[3]
In Vitro PKA Activity Assay (PepTag® Assay)
This assay measures the kinase activity of PKA.
-
Reaction Mixture: Recombinant RIIα and catalytic subunits of PKA are incubated in a reaction buffer.
-
Addition of this compound: this compound is added to the reaction mixture to assess its effect on PKA activity. cAMP is used as a positive control.
-
Substrate: A fluorescently labeled peptide substrate for PKA (e.g., PepTag® A1 Peptide) is added.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C.
-
Separation: The phosphorylated and non-phosphorylated peptides are separated by agarose gel electrophoresis. The phosphorylated peptide migrates towards the positive electrode, while the non-phosphorylated peptide migrates towards the negative electrode.
-
Quantification: The phosphorylated peptide bands are excised from the gel and the fluorescence is quantified.
Cardiac Myocyte Contractility Assay
This cell-based assay evaluates the effect of this compound on the contractility of cultured cardiac myocytes.
-
Cell Culture: Primary rat cardiac myocytes are isolated and cultured.
-
Treatment: The cultured myocytes are treated with this compound at various concentrations.
-
Data Acquisition: Changes in myocyte contractility are measured. This can be done using various techniques, such as video-based motion detection or specialized equipment that measures sarcomere shortening.[5][6][7]
-
Analysis: Parameters such as contraction amplitude, velocity, and duration are analyzed to determine the effect of the compound. An increase in these parameters indicates a positive inotropic effect.[1][2]
Caption: Experimental Workflow for this compound.
References
- 1. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of cardiomyocyte contractility and action potentials with chemogenetic chloride currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
FMP-API-1 Application Notes and Protocols for mpkCCD Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMP-API-1 is a cell-permeable disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA).[1][2][3] In the context of renal physiology, particularly in mouse cortical collecting duct (mpkCCD) cells, this compound has emerged as a valuable tool for investigating the vasopressin-independent regulation of the aquaporin-2 (AQP2) water channel.[1][2] These application notes provide detailed protocols for studying the effects of this compound on mpkCCD cells, along with data presentation and visualization of the underlying signaling pathways.
Mechanism of Action
This compound functions by dissociating PKA from AKAPs, leading to an increase in PKA activity within the cell.[1][2] This elevated PKA activity, in turn, modulates the phosphorylation state of AQP2, promoting its translocation to the apical membrane of mpkCCD cells and thereby increasing water permeability.[1][2] This action mimics the effects of vasopressin but occurs through a V2 receptor-independent mechanism.
Signaling Pathway
The signaling cascade initiated by this compound in mpkCCD cells leading to AQP2 trafficking is depicted below.
Caption: this compound signaling pathway in mpkCCD cells.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on AQP2 phosphorylation and apical expression in mpkCCD cells.
Table 1: Dose-Response of this compound on AQP2 Phosphorylation
| This compound Concentration (µM) | AQP2 Phosphorylation at S256 (Fold Change vs. Control) | AQP2 Phosphorylation at S269 (Fold Change vs. Control) | AQP2 Dephosphorylation at S261 (Fold Change vs. Control) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 100 | Data not available | Data not available | Data not available |
| 300 | Data not available | Data not available | Data not available |
| 900 | Significantly high (constitutively) | Significant increase | Significant decrease |
| 1500 | Data not available | Data not available | Data not available |
Note: AQP2 phosphorylation at S256 is constitutively high in mpkCCD cells.[1] Data is presented qualitatively based on findings from cited literature.
Table 2: Effect of this compound on Apical AQP2 Expression
| Treatment | Apical AQP2 Expression (Fold Change vs. Control) |
| Control | 1.0 |
| This compound (900 µM) | Significant increase (comparable to dDAVP) |
| dDAVP (1 nM) | Significant increase |
Note: The efficacy of this compound in promoting AQP2 trafficking to the apical membrane is nearly equal to that of the vasopressin analog dDAVP.[1]
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on mpkCCD cells.
Experimental Workflow
Caption: General experimental workflow.
mpkCCD Cell Culture
-
Media Preparation : Prepare a modified Dulbecco's Modified Eagle's Medium (DMEM):Ham's F-12 (1:1) medium supplemented with 60 nM sodium selenite, 5 µg/mL transferrin, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/mL epidermal growth factor, 5 µg/mL insulin, 2% fetal calf serum, and penicillin/streptomycin.[4]
-
Cell Seeding : Culture mpkCCD cells on permeable supports (e.g., Transwell®) to allow for polarization and formation of a monolayer.
-
Differentiation : Grow cells for at least 4-5 days post-confluence to ensure differentiation and expression of AQP2. To induce higher AQP2 expression, cells can be treated with 1 nM dDAVP for the last 96 hours of culture.[5]
This compound Treatment
-
Preparation of this compound Stock : Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Treatment : Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 100-1500 µM).[3]
-
Incubation : Add the this compound containing medium to the basolateral side of the polarized mpkCCD cells and incubate for the desired time (e.g., 1 hour).[3]
Immunoblotting for AQP2 Phosphorylation
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for total AQP2, phospho-AQP2 (S256, S261, S269).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry : Quantify the band intensities using image analysis software.
Immunofluorescence for AQP2 Localization
-
Fixation : After this compound treatment, wash the cells on the permeable supports with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.[6]
-
Permeabilization : Permeabilize the cells with a buffer containing 0.3% Triton X-100.[6]
-
Blocking : Block non-specific binding sites with a suitable blocking solution (e.g., 1% BSA in PBS).
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against AQP2 overnight at 4°C.
-
Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging : Mount the permeable supports on glass slides and visualize the localization of AQP2 using a confocal microscope. Apical AQP2 expression will be observed as a distinct band at the top surface of the cells.[1]
Apical Surface Biotinylation
-
Biotinylation : After treatment, place the cells on ice and wash with ice-cold PBS. Add a sulfo-NHS-SS-biotin solution to the apical side of the cells and incubate for 30 minutes at 4°C.
-
Quenching : Quench the unreacted biotin by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Cell Lysis : Lyse the cells in a lysis buffer.
-
Streptavidin Pulldown : Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated (apical) proteins.
-
Elution and Immunoblotting : Wash the beads and elute the bound proteins. Analyze the eluates by immunoblotting for AQP2 as described in Protocol 3. This will specifically detect AQP2 present on the apical membrane.[1]
References
- 1. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of luminal flow on doming of mpkCCD cells in a 3D perfusable kidney cortical collecting duct model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypotonicity-induced Reduction of Aquaporin-2 Transcription in mpkCCD Cells Is Independent of the Tonicity Responsive Element, Vasopressin, and cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for F-API-1 in a Mouse Model of Nephrogenic Diabetes Insipidus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nephrogenic Diabetes Insipidus (NDI) is a rare disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive water loss and thirst. This condition arises from the unresponsiveness of renal collecting duct principal cells to the antidiuretic hormone arginine vasopressin (AVP). A key molecular player in this process is the aquaporin-2 (AQP2) water channel. In healthy individuals, AVP binding to the vasopressin V2 receptor (V2R) triggers a signaling cascade that results in the trafficking of AQP2 to the apical membrane of collecting duct cells, thereby increasing water reabsorption. In NDI, this process is disrupted, often due to mutations in the V2R or AQP2 genes.
FMP-API-1 is a small molecule that has emerged as a promising therapeutic candidate for NDI. It functions as an A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction inhibitor.[1] By disrupting this interaction, this compound effectively increases PKA activity in the vicinity of its substrates, including AQP2.[2] This leads to the phosphorylation of AQP2 at key serine residues (such as Ser256, Ser261, and Ser269), promoting its translocation to the apical membrane and thereby restoring water reabsorption, independent of V2R activation.[2][3] These application notes provide a detailed protocol for utilizing this compound in a pharmacologically-induced mouse model of NDI.
Signaling Pathway of this compound in Rescuing AQP2 Trafficking
The following diagram illustrates the proposed mechanism of action for this compound in the context of NDI. In a healthy state, AVP binds to the V2R, activating a Gs protein, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates PKA, which is localized by AKAPs, leading to AQP2 phosphorylation and membrane insertion. In NDI caused by V2R dysfunction, this pathway is blocked. This compound bypasses the need for V2R activation by directly disrupting the AKAP-PKA interaction, leading to increased localized PKA activity and subsequent AQP2 phosphorylation and trafficking.
Caption: this compound signaling pathway in NDI.
Experimental Protocols
Induction of NDI in a Mouse Model
A reliable and acute model of NDI can be induced pharmacologically using the V2R antagonist, tolvaptan.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Tolvaptan (powder)
-
Dimethyl sulfoxide (DMSO)
-
Osmotic minipumps (e.g., Alzet model 1003D or similar)
-
Surgical tools for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Prepare the tolvaptan solution. Dissolve tolvaptan in DMSO to a concentration that will deliver a dose of 25 mg/kg/day based on the pump's flow rate and the average weight of the mice.[4]
-
Anesthetize the mice using isoflurane.
-
Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice.
-
Allow the mice to recover for 24 hours. This period of tolvaptan infusion is sufficient to induce a state of NDI characterized by polyuria and low urine osmolality.[2][4]
Preparation and Administration of this compound
Materials:
-
This compound or a more potent derivative such as this compound/27
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare the this compound solution. The exact dose may require optimization, but based on related compounds and in vitro studies, a starting point for in vivo administration would be in the range of 1-10 mg/kg. Dissolve the compound in a suitable vehicle such as PBS. Sonication may be required to aid dissolution.
-
Following the 24-hour NDI induction period with tolvaptan, administer this compound via intraperitoneal (IP) injection.[2]
-
The treatment schedule may vary. A single injection can be used to assess acute effects, or multiple injections over several days can be administered to evaluate a more sustained response.
Evaluation of this compound Efficacy
a) Metabolic Cage Studies for Urine Collection and Water Intake Measurement
Materials:
-
Metabolic cages
-
Balances for measuring water intake and urine output
-
Osmometer (freezing-point depression or vapor pressure)
Procedure:
-
Acclimatize mice to the metabolic cages for at least 24 hours before the start of the experiment.
-
After NDI induction and subsequent this compound treatment, house the mice individually in metabolic cages for 24-hour periods to collect urine and measure water intake.
-
At the end of each collection period, measure the total urine volume and water consumption.
-
Centrifuge the collected urine to remove any debris.
-
Measure the urine osmolality using an osmometer. A 1:10 dilution of the urine with deionized water may be necessary for accurate measurement.
b) Tissue Collection and Processing
Procedure:
-
At the end of the treatment period, euthanize the mice according to approved institutional protocols.
-
Perfuse the kidneys with PBS to remove blood.
-
Excise the kidneys. For immunohistochemistry, fix one kidney in 4% paraformaldehyde (PFA) overnight and then transfer to a sucrose solution before embedding in OCT compound and freezing. For western blotting, snap-freeze the other kidney in liquid nitrogen and store at -80°C.
c) Immunohistochemistry for AQP2 Localization
Materials:
-
Cryostat
-
Microscope slides
-
Primary antibody against AQP2
-
Primary antibody against phosphorylated AQP2 (pS256)
-
Fluorescently-labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cut 5-10 µm thick cryosections of the kidney and mount them on slides.
-
Permeabilize the sections with a detergent such as Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with bovine serum albumin and normal goat serum).
-
Incubate the sections with the primary antibodies against AQP2 and pS256-AQP2 overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the sections using a fluorescence microscope and capture images of the collecting ducts in the cortex and medulla. Assess the subcellular localization of AQP2 (apical membrane vs. cytoplasm).
d) Western Blotting for AQP2 and Phosphorylated AQP2
Materials:
-
Kidney tissue homogenates
-
Protein lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membranes
-
Primary antibodies against AQP2, pS256-AQP2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Homogenize the frozen kidney tissue in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking agent (e.g., non-fat dry milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Experimental Workflow
The following diagram outlines the experimental workflow for testing this compound in a mouse model of NDI.
Caption: Experimental workflow for this compound in NDI mice.
Data Presentation
The quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 1: Effects of this compound on Renal Function in NDI Mice
| Treatment Group | N | 24h Urine Volume (mL) | 24h Water Intake (mL) | Urine Osmolality (mOsm/kg H₂O) |
| Control (Vehicle) | 8 | |||
| NDI (Tolvaptan + Vehicle) | 8 | |||
| NDI + this compound | 8 |
Note: Values should be presented as mean ± SEM. Statistical significance should be indicated.
Table 2: Effects of this compound on AQP2 Expression and Phosphorylation
| Treatment Group | N | Total AQP2 Expression (relative to control) | pS256-AQP2 Expression (relative to control) | Apical AQP2 Localization (%) |
| Control (Vehicle) | 8 | |||
| NDI (Tolvaptan + Vehicle) | 8 | |||
| NDI + this compound | 8 |
Note: Values should be presented as mean ± SEM. Statistical significance should be indicated. Apical AQP2 localization can be quantified from immunohistochemistry images.
Logical Relationship of the Research Approach
The overall research approach follows a logical progression from establishing a disease model to therapeutic intervention and mechanistic analysis.
Caption: Logical flow of the research approach.
Conclusion
These application notes provide a comprehensive framework for investigating the therapeutic potential of this compound in a mouse model of NDI. The detailed protocols and structured approach to data collection and analysis will enable researchers to rigorously evaluate the efficacy of this promising compound and further elucidate its mechanism of action. Successful outcomes from these studies could pave the way for the development of novel, V2R-independent therapies for patients with NDI.
References
- 1. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for FMP-API-1 Treatment in AQP2 Phosphorylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing FMP-API-1, a small molecule disruptor of A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction, in studies focused on aquaporin-2 (AQP2) phosphorylation. The following protocols are designed for both in vitro and in vivo experimental models to investigate the regulation of water homeostasis through the modulation of AQP2 activity.
Introduction
Aquaporin-2 (AQP2) is a vasopressin-regulated water channel crucial for maintaining body water balance. Its trafficking to the apical membrane of renal collecting duct principal cells, a process controlled by phosphorylation, is essential for water reabsorption. This compound and its derivatives have emerged as valuable research tools that activate PKA and subsequent AQP2 phosphorylation, independent of vasopressin V2 receptor signaling.[1][2][3] This makes them particularly relevant for studying conditions like nephrogenic diabetes insipidus (NDI), where vasopressin signaling is impaired.[1][3]
Mechanism of Action
This compound functions by binding to an allosteric site on the regulatory subunits of PKA, leading to the dissociation of PKA from AKAPs.[2][4] This disruption frees the catalytic subunits of PKA, increasing their activity and leading to the phosphorylation of downstream targets, including AQP2 at key serine residues (S256, S261, and S269), which promotes its translocation to the plasma membrane.[1][2]
Data Presentation: Quantitative Summary of Treatment Parameters
The following tables summarize the key quantitative data from studies utilizing this compound and its more potent derivative, this compound/27, for inducing AQP2 phosphorylation.
Table 1: In Vitro Treatment Parameters for AQP2 Phosphorylation Studies in mpkCCD Cells
| Compound | Concentration Range | Typical Concentration | Treatment Duration | Key Observed Effects |
| This compound | 100 - 1500 µM | 900 µM | 1 hour | Increased phosphorylation of AQP2 at S269, dephosphorylation at S261, and increased apical AQP2 expression.[1][5] |
| This compound/27 | Lower than this compound | Not specified | 1 hour | More potent activation of PKA and AQP2 phosphorylation compared to this compound.[1] |
| dDAVP (Control) | 1 nM | 1 nM | 15 minutes - 1 hour | Increased AQP2 phosphorylation and apical trafficking.[5][6] |
Table 2: In Vivo Treatment Parameters for AQP2 Phosphorylation Studies in Mice
| Compound | Animal Model | Route of Administration | Treatment Duration | Key Observed Effects |
| This compound/27 | C57BL/6 Mice | Intraperitoneal (i.p.) | 1 hour (inferred) | Strong changes in AQP2 phosphorylation at S261 and S269, and increased phosphorylation at S256.[1][2] |
| This compound/27 | V2R-inhibited NDI mouse model | Intraperitoneal (i.p.) | 24 hours (with tolvaptan) | Counteracted the effects of tolvaptan, activated AQP2 phosphorylation, and increased urine concentration.[1] |
| dDAVP (Control) | C57BL/6 Mice | Intraperitoneal (i.p.) | 1 hour | Increased AQP2 phosphorylation.[2] |
Experimental Protocols
Protocol 1: In Vitro AQP2 Phosphorylation in mpkCCD Cells
This protocol details the steps for treating mouse cortical collecting duct (mpkCCD) cells with this compound to analyze AQP2 phosphorylation by immunoblotting.
Materials:
-
mpkCCD cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS, insulin, transferrin, selenium, and dexamethasone)
-
This compound (stock solution in DMSO)
-
dDAVP (positive control)
-
PKA inhibitor (e.g., H89) (optional)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-AQP2 (total)
-
Rabbit anti-phospho-AQP2 (Ser256)
-
Rabbit anti-phospho-AQP2 (Ser261)
-
Rabbit anti-phospho-AQP2 (Ser269)
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture: Culture mpkCCD cells on permeable supports (e.g., Transwell filters) to allow for polarization.
-
Treatment:
-
Once cells are confluent and polarized, replace the medium.
-
Prepare working solutions of this compound in culture medium. A typical final concentration is 900 µM.[5]
-
Add this compound to the basolateral side of the cells and incubate for 1 hour at 37°C.[5]
-
For controls, treat cells with vehicle (DMSO) or a positive control like dDAVP (1 nM) for 1 hour.[5]
-
-
Cell Lysis:
-
After incubation, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total AQP2 or phospho-specific AQP2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated AQP2 signal to the total AQP2 signal.
Protocol 2: In Vivo AQP2 Phosphorylation in a Mouse Model
This protocol outlines the procedure for administering this compound/27 to mice and subsequently analyzing AQP2 phosphorylation in kidney tissue.
Materials:
-
C57BL/6 mice
-
This compound/27
-
Sterile saline or appropriate vehicle for injection
-
Anesthesia
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Tissue homogenization buffer (e.g., RIPA buffer with inhibitors)
-
Homogenizer
-
Materials for protein quantification and immunoblotting (as in Protocol 1)
Procedure:
-
Animal Handling: Acclimate C57BL/6 mice to individual metabolic cages for at least 24 hours to collect baseline urine and water intake data if needed.[1]
-
Treatment Administration:
-
Prepare a sterile solution of this compound/27 for injection.
-
Administer this compound/27 via intraperitoneal (i.p.) injection.
-
For a control group, inject an equivalent volume of the vehicle.
-
-
Tissue Collection:
-
At the desired time point post-injection (e.g., 1 hour ), euthanize the mice according to approved institutional protocols.[2]
-
Immediately dissect the kidneys, and snap-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
-
Tissue Homogenization:
-
Add a piece of the frozen kidney tissue to ice-cold homogenization buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Immunoblotting: Follow steps 4-6 from Protocol 1 to analyze the levels of total and phosphorylated AQP2 in the kidney lysates.
Mandatory Visualizations
Signaling Pathway of this compound Action on AQP2
Caption: this compound disrupts the AKAP-PKA complex, activating PKA to phosphorylate AQP2.
Experimental Workflow for In Vitro AQP2 Phosphorylation Study
Caption: Workflow for analyzing this compound induced AQP2 phosphorylation in mpkCCD cells.
Logical Relationship of this compound's Effect
Caption: Cascade of events following this compound administration leading to water reabsorption.
References
- 1. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Working Concentration of FMP-API-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the optimal working concentration of FMP-API-1, a reported A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1] The following protocols are designed to guide researchers in establishing the effective concentration range of this compound for in vitro studies. The outlined experiments include cell viability assays to determine cytotoxicity, target engagement assays to confirm interaction with its putative target, and functional assays to measure its biological effect on downstream signaling pathways.
Introduction
This compound is described as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA).[1] AKAPs are scaffolding proteins that compartmentalize PKA to specific subcellular locations, thereby regulating the phosphorylation of target proteins and influencing various cellular processes. By disrupting the AKAP-PKA interaction, this compound has the potential to modulate PKA-dependent signaling pathways.
The determination of an optimal working concentration is a critical first step in the preclinical evaluation of any new compound. This concentration should elicit the desired biological effect without causing significant cytotoxicity. The following protocols provide a systematic approach to identify the appropriate concentration range for this compound in cell-based assays.
Signaling Pathway of this compound
The proposed mechanism of action for this compound involves the disruption of the AKAP-PKA complex. This leads to a delocalization of PKA and potentially altered phosphorylation of its downstream targets. The following diagram illustrates this proposed signaling pathway.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
The process of determining the optimal working concentration of this compound involves a sequential workflow. This begins with assessing the compound's toxicity, followed by confirming its interaction with the intended target, and finally, evaluating its functional effects.
Caption: Workflow for determining the optimal working concentration.
Experimental Protocols
Cell Viability and Cytotoxicity Assay
Objective: To determine the concentration range of this compound that is non-toxic to the cells of interest.
Methodology (MTT Assay):
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Remove the culture medium and add fresh medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 | 100 | 100 |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 |
Target Engagement Assay: Co-Immunoprecipitation (Co-IP)
Objective: To confirm that this compound disrupts the interaction between AKAP and PKA in a cellular context.
Methodology:
-
Cell Treatment: Treat cells with a non-toxic concentration range of this compound (determined from the cytotoxicity assay) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against an AKAP isoform known to be expressed in the cell line (e.g., AKAP5) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the PKA regulatory subunit (e.g., PKA-RIIα) and the immunoprecipitated AKAP protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the amount of PKA co-immunoprecipitated with AKAP. A decrease in the PKA signal in this compound treated samples compared to the control indicates disruption of the interaction.
Data Presentation:
| Treatment | PKA-RIIα Band Intensity (normalized to AKAP) |
| Vehicle Control | |
| This compound (Conc. 1) | |
| This compound (Conc. 2) | |
| This compound (Conc. 3) |
Functional Downstream Assay: PKA Activity Assay
Objective: To measure the effect of this compound on the downstream activity of PKA.
Methodology:
-
Cell Treatment: Treat cells with a range of this compound concentrations for a predetermined time.
-
Cell Lysis: Lyse the cells and collect the supernatant.
-
PKA Activity Measurement: Use a commercially available PKA activity assay kit (e.g., ELISA-based or fluorescent). These kits typically measure the phosphorylation of a specific PKA substrate.
-
Data Analysis: Calculate the PKA activity for each this compound concentration relative to the vehicle control. Plot the PKA activity against the log of the this compound concentration to determine the EC50 (the concentration that produces 50% of the maximal effect).
Data Presentation:
| This compound Conc. (µM) | PKA Activity (relative to control) |
| Vehicle Control | 1.0 |
| 0.01 | |
| 0.1 | |
| 1 | |
| 10 | |
| 100 |
Determining the Optimal Working Concentration
The optimal working concentration of this compound should be a concentration that:
-
Shows minimal cytotoxicity (ideally >90% cell viability).
-
Demonstrates significant target engagement (disruption of the AKAP-PKA interaction).
-
Produces a measurable functional effect (modulation of PKA activity).
Based on the data gathered from the protocols above, a concentration range can be selected for future experiments. It is often advisable to use a concentration at or near the EC50 value for the functional assay, provided it is well below the IC50 for cytotoxicity.
Conclusion
This document provides a framework for the systematic determination of the optimal working concentration of this compound. By following these protocols, researchers can confidently select a concentration that is both biologically active and non-toxic, ensuring the reliability and reproducibility of their experimental results. It is important to adapt these general protocols to the specific cell type and experimental conditions being used.
References
Application Notes and Protocols for Testing FMP-API-1 Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMP-API-1 is a novel small molecule that acts as an inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. By binding to an allosteric site on the regulatory subunits of PKA, this compound disrupts the scaffolding of PKA by AKAPs, leading to an increase in PKA activity. This unique mechanism of action makes this compound a valuable tool for studying compartmentalized cAMP/PKA signaling and a potential therapeutic agent.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the efficacy of this compound, including its primary effect on PKA activation and its downstream consequences on cell viability, proliferation, and apoptosis.
Mechanism of Action: this compound Signaling Pathway
This compound disrupts the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (R) subunits of Protein Kinase A (PKA). This disruption leads to the activation of PKA, allowing the catalytic (C) subunits to phosphorylate downstream target proteins.
Caption: this compound disrupts AKAP-PKA interaction, activating PKA.
PKA Activation Assays
The primary efficacy of this compound can be determined by measuring the increase in PKA activity in treated cells.
Western Blot for Phosphorylated PKA Substrates
This protocol describes the detection of phosphorylated downstream targets of PKA, such as CREB (cAMP response element-binding protein), as an indicator of this compound-induced PKA activation.
Experimental Workflow:
Caption: Workflow for detecting PKA substrate phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, cardiac myocytes, or a cell line relevant to the research question) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 10, 50, 100, 300 µM) for a specified time (e.g., 30 minutes). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to a loading control (e.g., GAPDH or total CREB).
-
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Phospho-CREB (Relative Intensity) | Total CREB (Relative Intensity) | Normalized Phospho-CREB |
| Vehicle Control | 0 | 1.0 | 1.0 | 1.0 |
| This compound | 10 | 1.5 | 1.0 | 1.5 |
| This compound | 50 | 3.2 | 1.0 | 3.2 |
| This compound | 100 | 5.8 | 1.0 | 5.8 |
| This compound | 300 | 6.1 | 1.0 | 6.1 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
PKA Kinase Activity ELISA
This assay provides a quantitative measurement of PKA activity in cell lysates.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates as described in the Western Blot protocol (Section 1.1, steps 1-3).
-
ELISA Procedure: Follow the manufacturer's instructions for a commercially available PKA kinase activity ELISA kit. This typically involves:
-
Adding cell lysates to a microplate pre-coated with a PKA substrate.
-
Initiating the kinase reaction by adding ATP.
-
Detecting the phosphorylated substrate using a specific primary antibody followed by an HRP-conjugated secondary antibody.
-
Adding a colorimetric substrate and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate PKA activity based on a standard curve and normalize to the total protein concentration of the lysate.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | PKA Activity (pmol/min/µg) | Fold Change vs. Control |
| Vehicle Control | 0 | 15.2 | 1.0 |
| This compound | 10 | 25.8 | 1.7 |
| This compound | 50 | 51.7 | 3.4 |
| This compound | 100 | 88.2 | 5.8 |
| This compound | 300 | 91.5 | 6.0 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
Cell Viability and Proliferation Assays
These assays are crucial for determining the cytotoxic or cytostatic effects of this compound on different cell lines.
MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 1000 µM) for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value.
Data Presentation:
| This compound Conc. (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 50 | 60 |
| 100 | 45 |
| 500 | 20 |
| 1000 | 10 |
IC50 Value: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Apoptosis Assays
Apoptosis assays are essential to determine if the observed decrease in cell viability is due to programmed cell death.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., IC50 concentration) for a defined period (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 95 | 3 | 2 |
| This compound (IC50) | 40 | 35 | 25 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates from this compound-treated and control cells as described in Section 1.1.
-
Caspase-3 Assay: Use a commercially available colorimetric or fluorometric caspase-3 assay kit. The assay typically involves incubating the cell lysate with a caspase-3-specific substrate and measuring the resulting signal.
-
Data Analysis: Quantify caspase-3 activity and express it as a fold increase over the vehicle control.
Data Presentation:
| Treatment Group | This compound Conc. | Caspase-3 Activity (Fold Change) |
| Vehicle Control | 0 | 1.0 |
| This compound | IC50 | 4.5 |
Note: The data presented are representative and will vary depending on the cell line and experimental conditions.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the cellular efficacy of this compound. By systematically assessing PKA activation, effects on cell viability and proliferation, and the induction of apoptosis, researchers can gain a thorough understanding of the biological consequences of inhibiting the AKAP-PKA interaction with this promising small molecule. The provided workflows, protocols, and data presentation templates are intended to guide researchers in designing and executing robust experiments to characterize the efficacy of this compound in their specific models of interest.
In Vivo Administration of FMP-API-1 for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FMP-API-1 is a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction.[1] It functions by binding to an allosteric site on the regulatory subunits of PKA, leading to a disruption of the AKAP-PKA complex.[1] This disruption releases PKA from its localized scaffold, and notably, this compound also acts as an activator of PKA.[1] This dual mechanism of action makes this compound a valuable tool for studying the roles of compartmentalized PKA signaling in various physiological processes. Its potential therapeutic applications are being explored, particularly in conditions like nephrogenic diabetes insipidus (NDI).[1]
These application notes provide a comprehensive overview of the in vivo administration of this compound for research purposes, including its mechanism of action, key experimental data, and a detailed protocol for administration in a mouse model.
Mechanism of Action
This compound exerts its effects through a dual mechanism:
-
Disruption of AKAP-PKA Interaction: A-kinase anchoring proteins (AKAPs) are scaffold proteins that tether Protein Kinase A (PKA) to specific subcellular locations. This spatial regulation is crucial for the specificity of PKA signaling. This compound binds to an allosteric site on the PKA regulatory subunits, which disrupts their interaction with AKAPs. This releases PKA from its anchored location, allowing it to phosphorylate substrates in a broader cellular context.
-
Activation of PKA: In addition to disrupting the AKAP-PKA interaction, this compound also directly activates PKA. This leads to an increase in the phosphorylation of downstream PKA targets.
This dual action allows researchers to investigate the consequences of both the delocalization and hyperactivation of PKA signaling.
Signaling Pathway of this compound
Caption: this compound disrupts AKAP-mediated PKA localization and activates PKA.
In Vivo Applications and Data
The primary in vivo application of this compound reported in the literature is in the study of nephrogenic diabetes insipidus (NDI). In a mouse model of NDI induced by a vasopressin V2 receptor antagonist (tolvaptan), this compound administration was shown to increase aquaporin-2 (AQP2) activity, a key protein in renal water reabsorption that is regulated by PKA.
Quantitative Data from In Vivo Mouse Study:
| Parameter | Control (Tolvaptan only) | This compound Treated (Tolvaptan + this compound) |
| Dosage | - | 25 mg/kg/day |
| Urine Osmolality (mOsm/kg H₂O) | ~500 | ~1500 |
| Urine Output (mL/24h) | ~6 | ~2 |
| Water Intake (mL/24h) | ~8 | ~3 |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound via Subcutaneous Infusion in Mice
This protocol is based on a published study investigating the effects of this compound in a mouse model of nephrogenic diabetes insipidus.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet)
-
Surgical instruments for subcutaneous implantation
-
Anesthesia (e.g., isoflurane)
-
Analgesics
-
Metabolic cages for mice
Procedure:
-
Animal Model: This protocol utilizes a mouse model of nephrogenic diabetes insipidus, which can be induced by the administration of a V2 receptor antagonist like tolvaptan.
-
This compound Solution Preparation:
-
Due to its hydrophobic nature, this compound should first be dissolved in a minimal amount of DMSO.
-
The final concentration should be calculated based on the pump flow rate and the desired daily dosage (25 mg/kg/day).
-
It is crucial to perform small-scale solubility and stability tests with the chosen vehicle and pump model before preparing the bulk solution.
-
-
Osmotic Minipump Preparation and Priming:
-
Follow the manufacturer's instructions for filling the osmotic minipumps with the prepared this compound solution.
-
Prime the pumps in sterile saline at 37°C for the duration specified by the manufacturer to ensure immediate and consistent delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a small incision in the skin on the back of the mouse, slightly posterior to the scapulae.
-
Create a subcutaneous pocket using a hemostat.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer analgesics as per your institution's animal care guidelines.
-
-
Post-Operative Care and Monitoring:
-
Monitor the animals for recovery from surgery and for any signs of distress.
-
House the mice in metabolic cages to allow for the collection of urine and measurement of water intake.
-
-
Data Collection:
-
Collect urine over a 24-hour period to measure urine volume and osmolality.
-
Measure water intake over the same period.
-
At the end of the experiment, tissues can be harvested for further analysis (e.g., protein expression and phosphorylation studies).
-
Experimental Workflow for In Vivo this compound Study:
Caption: Workflow for subcutaneous administration of this compound in mice.
Important Considerations and Limitations
-
Solubility: this compound is soluble in DMSO. For in vivo applications, it is essential to use a vehicle that is well-tolerated by the animals and maintains the compound in solution. Further dilution of the DMSO stock in vehicles like saline or polyethylene glycol (PEG) may be necessary, but solubility should be carefully validated.
-
Alternative Administration Routes: While subcutaneous infusion is a validated method, other routes such as intraperitoneal (IP) injection or oral gavage have not been extensively documented for this compound. If considering these routes, extensive formulation development and dose-response studies are required.
-
Compound Stability: The stability of this compound in solution and at physiological temperatures should be assessed to ensure its integrity throughout the duration of the experiment.
Conclusion
This compound is a potent research tool for investigating the roles of AKAP-PKA signaling complexes. The provided protocol for subcutaneous infusion in mice offers a starting point for in vivo studies. However, researchers are strongly encouraged to perform their own validation and optimization experiments to ensure the reliability and reproducibility of their findings. Further research is needed to fully characterize the pharmacokinetic and toxicological profile of this compound.
References
Preparing FMP-API-1 Stock Solutions in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of FMP-API-1, an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for ensuring the stability, and consistent performance of this compound in various experimental settings. Included are key physicochemical properties, a step-by-step protocol for stock solution preparation, and recommendations for storage and use in cell-based assays.
Introduction
This compound is a cell-permeable small molecule that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (R) subunits of Protein Kinase A (PKA).[1][2] Interestingly, this compound binds to an allosteric site on the PKA R subunits, leading to the activation of PKA.[1][3] This unique mechanism of action makes it a valuable tool for studying compartmentalized PKA signaling and its role in various cellular processes. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. DMSO is a common solvent for dissolving this compound due to its high solubilizing power for organic molecules.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 230.26 g/mol | [1] |
| Chemical Formula | C₁₃H₁₄N₂O₂ | [1] |
| CAS Number | 16523-28-7 | [1] |
| Solubility in DMSO | ≥10 mg/mL | [3] |
Signaling Pathway of this compound
This compound modulates the canonical PKA signaling pathway. Under basal conditions, PKA is inactive, with its catalytic subunits bound to regulatory subunits that are localized to specific subcellular compartments by AKAPs. This compound disrupts the AKAP-PKA interaction, and through allosteric binding to the PKA regulatory subunits, it promotes the dissociation of the catalytic subunits, leading to PKA activation.
Figure 1. this compound signaling pathway.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for laboratory research.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Workflow for Stock Solution Preparation:
Figure 2. Experimental workflow for this compound stock solution preparation.
Procedure:
-
Preparation: Before handling, allow the vial of this compound powder to equilibrate to room temperature to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.30 mg of this compound.
-
Calculation:
-
Molecular Weight (MW) = 230.26 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 230.26 g/mol = 0.0023026 g = 2.30 mg
-
-
-
Dissolving: Add the calculated volume of DMSO to the vial containing the this compound powder. For 2.30 mg of this compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3] Properly stored, the DMSO stock solution should be stable for several months.
Application in Cell Culture
When using this compound in cell-based assays, it is crucial to minimize the final concentration of DMSO to avoid solvent-induced cytotoxicity.
-
Dilution: Prepare working solutions by diluting the DMSO stock solution in cell culture medium immediately before use.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should ideally be less than 0.5%, with a concentration of 0.1% being preferable.[3]
-
Controls: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
By following these guidelines, researchers can ensure the accurate and effective use of this compound in their studies, leading to more reliable and reproducible data.
References
Application Notes and Protocols for Western Blot Analysis of Aquaporin-2 (AQP2) Following FMP-API-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aquaporin-2 (AQP2), a water channel protein predominantly expressed in the principal cells of the kidney's collecting ducts, is crucial for maintaining water homeostasis. Its trafficking to and from the apical plasma membrane is a key mechanism for regulating water reabsorption. The A-kinase anchoring protein (AKAP)-PKA signaling pathway plays a vital role in this process. FMP-API-1 is a cell-permeable inhibitor of the AKAP-PKA interaction.[1] By disrupting this interaction, this compound can allosterically activate PKA, leading to increased phosphorylation and subsequent apical membrane insertion of AQP2, independent of vasopressin.[1][2][3] This makes this compound a compound of interest for studying conditions like nephrogenic diabetes insipidus.
These application notes provide a detailed protocol for performing a Western blot to analyze changes in AQP2 expression and phosphorylation in response to this compound treatment.
Signaling Pathway of this compound and AQP2
This compound acts by disrupting the interaction between PKA and AKAPs. This releases the catalytic subunit of PKA, leading to its activation. Activated PKA then phosphorylates AQP2 at specific serine residues, notably S256 and S269, while promoting dephosphorylation at S261.[2][3] This phosphorylation cascade is a critical signal for the translocation of AQP2-containing vesicles to the apical membrane, increasing water permeability.
Caption: this compound signaling pathway leading to AQP2 translocation.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Mouse cortical collecting duct (mpkCCD) cells are a suitable model system.
-
Culture Conditions: Culture mpkCCD cells in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and any other necessary growth factors. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the cells for the desired time period (e.g., 30 minutes, 1 hour, 2 hours).
-
II. Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer such as RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of AQP2.
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).[4]
-
Add ice-cold lysis buffer to each well or dish (e.g., 100-200 µL for a well in a 6-well plate).[4]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4][5]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
III. Western Blot Protocol
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.
-
Sample Preparation:
-
SDS-PAGE:
-
Load the prepared samples into the wells of a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet or semi-dry transfer system can be used.[6]
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against total AQP2 or phospho-AQP2 (e.g., phospho-S256) in the blocking buffer according to the manufacturer's recommendations.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[4]
-
-
Washing:
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[6]
-
-
Washing:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[6]
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To detect another protein (e.g., a loading control like GAPDH or β-actin) on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed.
-
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation
The primary effect of this compound on AQP2 is expected to be on its phosphorylation state rather than its total protein expression.[2] Therefore, quantitative analysis should focus on the relative abundance of phosphorylated AQP2. The data can be presented in a table as follows:
| Treatment Group | Total AQP2 (Relative Density) | Phospho-S256 AQP2 (Relative Density) | Fold Change in pS256-AQP2 (vs. Vehicle) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.0 |
| This compound (10 µM) | 1.05 ± 0.15 | 2.50 ± 0.25 | 2.5 |
| This compound (25 µM) | 1.10 ± 0.18 | 4.80 ± 0.35 | 4.8 |
Data are presented as mean ± standard deviation from three independent experiments. Relative density is normalized to a loading control (e.g., β-actin or GAPDH).
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein load | Increase the amount of protein loaded. | |
| Inefficient transfer | Check transfer efficiency with Ponceau S staining. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize antibody dilution. | |
| Insufficient washing | Increase the number or duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; try a different blocking buffer. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ptglab.com [ptglab.com]
- 7. Frontiers | Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts [frontiersin.org]
Application Notes and Protocols for Immunofluorescence Staining of Aquaporin-2 (AQP2) with FMP-API-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aquaporin-2 (AQP2) is a vasopressin-regulated water channel crucial for maintaining body water homeostasis. Its translocation from intracellular vesicles to the apical plasma membrane of renal collecting duct principal cells is a key mechanism for urine concentration.[1][2][3] This process is primarily regulated by the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway.[1][2][4] FMP-API-1 is a cell-permeable small molecule that disrupts the interaction between PKA and A-kinase anchoring proteins (AKAPs), leading to increased PKA activity and subsequent phosphorylation and trafficking of AQP2 to the plasma membrane, independent of vasopressin receptor activation.[5][6] These application notes provide a detailed protocol for the immunofluorescence staining of AQP2 in cultured renal cells following treatment with this compound, enabling the visualization and quantification of its effects on AQP2 subcellular localization.
Signaling Pathway of this compound on AQP2 Trafficking
This compound acts by dissociating the regulatory subunits of PKA from AKAPs, which normally tether the kinase to specific subcellular locations.[5] This dissociation leads to an increase in active PKA, which then directly phosphorylates AQP2 at key serine residues, such as S256 and S269.[5][6] Phosphorylated AQP2 is then trafficked to and inserted into the apical plasma membrane, increasing water permeability.[1][5][6]
Caption: Signaling pathway of this compound inducing AQP2 translocation.
Experimental Protocols
This section details the methodology for treating cultured renal cells with this compound and performing immunofluorescence staining for AQP2.
Cell Culture and Treatment
-
Cell Line: Mouse cortical collecting duct (mpkCCD) cells are a suitable model.[6]
-
Culture Conditions: Grow mpkCCD cells on permeable supports (e.g., Transwell inserts) to allow for polarized monolayer formation. Culture in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Once cells have formed a confluent monolayer, treat them with this compound at a final concentration ranging from 100 µM to 1500 µM by adding it to the basolateral side of the permeable support.[6]
-
A positive control of desmopressin (dDAVP), a vasopressin analog, at 10⁻⁹ M can be used.[7]
-
Incubate the cells for 1 hour at 37°C.[6]
-
Immunofluorescence Staining Protocol
This protocol is adapted from standard immunofluorescence procedures.[7][8][9]
-
Fixation:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 20 minutes at room temperature.[7]
-
-
Permeabilization:
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes at room temperature.[7] This step is crucial for allowing the antibodies to access intracellular AQP2.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking buffer (e.g., 1:1000 dilution).[8]
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash twice with PBS.
-
Mount the permeable support onto a glass slide using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal or epifluorescence microscope.
-
Capture images using appropriate filter sets for the chosen fluorophores.
-
Experimental Workflow
The overall experimental process from cell culture to data analysis is outlined below.
References
- 1. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Aquaporin-2 - Wikipedia [en.wikipedia.org]
- 4. Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Vasopressin-Independent Regulation of Aquaporin-2 by Tamoxifen in Kidney Collecting Ducts [frontiersin.org]
- 8. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. scbt.com [scbt.com]
Application Notes and Protocols for Measuring PKA Activity Following FMP-API-1 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction: Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a primary mediator for cyclic AMP (cAMP) signaling pathways, regulating numerous cellular processes such as metabolism, gene transcription, and cell growth.[1] The holoenzyme typically exists as an inactive tetramer, composed of two regulatory (R) subunits and two catalytic (C) subunits.[2] Upon elevation of intracellular cAMP, cAMP binds to the R subunits, causing a conformational change that releases the active C subunits, which then phosphorylate target substrate proteins.[2]
A-Kinase Anchoring Proteins (AKAPs) are scaffold proteins that tether PKA to specific subcellular locations, thereby ensuring the spatial and temporal specificity of PKA signaling.[3][4] The interaction between AKAPs and PKA is a critical control point in cellular signaling. FMP-API-1 is a small molecule that functions as an AKAP-PKA interaction inhibitor.[4][5] It binds to an allosteric site on the PKA regulatory subunits, disrupting their association with AKAPs.[4] Uniquely, this compound also directly activates PKA, leading to an increase in the phosphorylation of its substrates, even without a rise in cAMP levels.[3][4][6] This dual mechanism makes this compound a valuable tool for studying compartmentalized PKA signaling.
These application notes provide detailed protocols for quantifying the activation of PKA following exposure to this compound using common laboratory techniques.
PKA Signaling and this compound Mechanism of Action
The following diagram illustrates the canonical PKA activation pathway and the dual inhibitory and activatory role of this compound.
Experimental Protocols
Two primary methods are detailed below to measure PKA activity in response to this compound: an ELISA-based kinase activity assay for quantitative analysis of cell lysates, and Western blot analysis for observing the phosphorylation of specific PKA substrates within cells.
Protocol 1: In Vitro PKA Kinase Activity Assay (ELISA-Based)
This protocol provides a non-radioactive, high-throughput method to quantify PKA activity in cell or tissue lysates. The assay is based on the ELISA principle, where a PKA-specific substrate is immobilized on a microplate.[7] PKA present in the sample phosphorylates the substrate, which is then detected using a phospho-specific antibody.[1][7]
References
- 1. abcam.com [abcam.com]
- 2. arborassays.com [arborassays.com]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
Troubleshooting & Optimization
Navigating FMP-API-1 Insolubility: A Technical Support Guide
For researchers and drug development professionals utilizing the A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, FMP-API-1, ensuring its proper solubilization is critical for experimental success. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common insolubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). It has a reported solubility of ≥10 mg/mL in DMSO.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening?
A2: This is a common issue known as precipitation upon dilution. It occurs because this compound, like many small molecule inhibitors, is significantly less soluble in aqueous solutions than in a potent organic solvent like DMSO. When the DMSO stock is introduced into the aqueous buffer, the abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Q3: How can I prevent my this compound from precipitating during dilution into my experimental buffer?
A3: Several strategies can be employed to prevent precipitation. These include minimizing the final concentration of DMSO in your assay (ideally below 0.5%), performing serial dilutions, and considering the use of solubility enhancers. A detailed troubleshooting guide is provided in the following sections.
Q4: How should I store my this compound stock solutions?
A4: To ensure stability and prevent degradation, it is recommended to store stock solutions in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation and precipitation.
Quantitative Data Summary
The following table summarizes the known solubility of this compound. Researchers should note that solubility in aqueous buffers can be highly dependent on the specific buffer composition, pH, and ionic strength.
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL |
| Aqueous Buffers (e.g., PBS) | Data not available; expected to be low |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculation: Determine the mass of this compound required to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound: 230.26 g/mol )
-
Mass (mg) = 10 mmol/L * Volume (L) * 230.26 g/mol
-
-
Weighing: Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Securely cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, place the vial in a water bath sonicator for 5-10 minutes.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.
Troubleshooting Insolubility Issues
This section provides a systematic approach to resolving common solubility problems with this compound.
Visual Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound insolubility.
Precipitation Troubleshooting Guide
If you observe precipitation when diluting your this compound DMSO stock into an aqueous buffer, follow these steps:
| Step | Action | Rationale |
| 1 | Lower Final Concentration | The simplest solution is often to work with a lower final concentration of this compound in your assay to stay below its solubility limit in the aqueous medium. |
| 2 | Minimize Final DMSO Concentration | Ensure the final concentration of DMSO in your experimental medium is as low as possible (ideally <0.5%). High concentrations of DMSO can be toxic to cells and may not prevent precipitation of highly insoluble compounds. |
| 3 | Perform Serial Dilutions | Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. This gradual change in solvent polarity can sometimes prevent the compound from precipitating. |
| 4 | Adjust Buffer pH | If your experimental conditions permit, test the solubility of this compound in buffers with slightly different pH values. The ionization state of the compound can significantly affect its aqueous solubility. |
| 5 | Use Solubility Enhancers | Consider adding a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01%) or Pluronic® F-68, to your aqueous buffer. These agents can help to keep the compound in solution. |
| 6 | Gentle Warming and Mixing | Briefly warming the solution to 37°C and gentle vortexing after dilution can sometimes help to redissolve small precipitates. However, be cautious about the thermal stability of this compound. |
Experimental Workflow for Preparing Working Solutions
The following diagram illustrates a recommended workflow for preparing a working solution of this compound for a cell-based assay.
optimizing FMP-API-1 incubation time for maximum effect
Welcome to the technical support center for FMP-API-1, a potent and selective ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly selective, small molecule inhibitor that targets the kinase domain of mTOR. By competing with ATP, it prevents the phosphorylation of downstream targets of both mTORC1 and mTORC2 complexes.[1][2][3] This dual inhibition allows for a comprehensive blockade of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4]
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time are highly dependent on the cell line and the specific biological question.
-
For short-term signaling studies (e.g., Western blot for phosphorylation): A starting concentration range of 100 nM to 1 µM is recommended. Pre-incubation for 1 to 4 hours before cell stimulation or harvesting is typically sufficient to observe inhibition of downstream targets like S6K1.[5][6]
-
For long-term functional assays (e.g., cell viability, proliferation): Incubation times can range from 24 to 72 hours. A dose-response experiment is crucial to determine the IC50 for your specific cell line and assay. It is recommended to start with a broad range of concentrations (e.g., 10 nM to 10 µM).
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock directly into your cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is non-toxic to your cells (typically ≤ 0.5%) and include a vehicle-only control.[5]
Q4: How do I determine the optimal incubation time for my specific experiment?
A4: A time-course experiment is the most effective method. Treat your cells with a fixed, effective concentration of this compound (determined from a dose-response curve, e.g., the IC75) and analyze your endpoint at various time points (e.g., 1, 4, 8, 12, 24, 48 hours).[7] The optimal time is the earliest point at which the maximum desired biological effect is observed and sustained. See Protocol 1 for a detailed methodology.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| No or weak inhibition observed | Suboptimal Incubation Time: The incubation period may be too short for this compound to achieve maximal target engagement. | Perform a time-course experiment to identify the optimal incubation period for your cell line and endpoint (See Protocol 1).[7] |
| Insufficient this compound Concentration: The concentration may be too low to effectively inhibit mTOR in your specific cell system. | Perform a dose-response experiment (e.g., 10 nM to 10 µM) to determine the IC50 value in your assay.[6] | |
| Compound Instability: this compound may degrade in the culture medium over long incubation periods. | For experiments longer than 48 hours, consider replenishing the medium with fresh this compound every 24-48 hours. | |
| High variability between replicates | Inconsistent Cell State: Cells were at different confluencies, passage numbers, or growth phases. | Use cells at a consistent confluency (e.g., 60-80%) and within a narrow passage number range. Ensure cells are in the logarithmic growth phase.[5] |
| Inconsistent Drug Addition: Variations in the timing or technique of adding this compound to wells. | Use calibrated pipettes and add the inhibitor to all wells as consistently and quickly as possible.[7] | |
| Unexpected cytotoxicity or off-target effects | High this compound Concentration: Excessively high concentrations can lead to off-target kinase inhibition or general toxicity.[8] | Use the lowest effective concentration determined from your dose-response studies. Confirm that the observed phenotype is due to mTOR inhibition by using a structurally different mTOR inhibitor as a positive control.[] |
| Solvent (DMSO) Toxicity: The final concentration of the vehicle (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%). Always include a vehicle-only control group.[5] |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for mTORC1 Inhibition via Western Blot
This protocol details how to find the optimal this compound incubation time by measuring the phosphorylation of S6 Kinase 1 (S6K1) at Threonine 389 (p-S6K1 T389), a direct downstream target of mTORC1.[10][11][12]
Methodology:
-
Cell Seeding: Plate your cells of interest (e.g., MCF7, HeLa) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Once cells are adhered and growing, replace the medium with fresh medium containing this compound at a pre-determined effective concentration (e.g., 500 nM). Include a vehicle-only (DMSO) control.
-
Time-Course Incubation: Incubate the cells for a range of time points (e.g., 1, 4, 8, 12, 24 hours) at 37°C in a humidified CO2 incubator.
-
Cell Lysis: At each time point, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Resolve 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies for p-S6K1 (T389) and Total S6K1.[13][14]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Quantify the band intensities for p-S6K1 and Total S6K1. Calculate the ratio of p-S6K1 to Total S6K1 for each time point. The optimal incubation time is the earliest point that achieves maximal reduction in this ratio.
Protocol 2: Assessing the Effect of this compound Incubation Time on Cell Viability
This protocol uses the MTT assay to determine how incubation time with this compound affects cell viability.[15][16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[17] Allow cells to adhere overnight.
-
Treatment: Add 100 µL of medium containing this compound at various concentrations (for a dose-response) or a fixed concentration (for a time-course) to the appropriate wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
-
MTT Addition: At the end of each incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[15][17]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[16][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or an appropriate solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from a media-only control. Plot cell viability (%) relative to the vehicle-treated control against this compound concentration or time.
Visualizations
Caption: this compound inhibits the mTORC1 signaling pathway.
Caption: Workflow for determining optimal incubation time.
Caption: A logical flowchart for troubleshooting experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 4. mTOR - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and Degradation of S6K1 (p70S6K1) in Response to Persistent JNK1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Phospho-p70(S6K) (Thr389)/p85(S6K) (Thr412) antibody (28735-1-AP) | Proteintech [ptglab.com]
- 14. Phospho-Drosophila p70 S6 Kinase (Thr398) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. broadpharm.com [broadpharm.com]
FMP-API-1 In Vivo Studies: Technical Support Center
Welcome to the technical support center for FMP-API-1 in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1][2][3] It functions by binding to a novel allosteric site on the regulatory subunits of Protein Kinase A (PKA), disrupting the interaction between AKAPs and PKA.[1][2] This disruption leads to an increase in PKA activity, which can then phosphorylate downstream targets.[1][2][4]
Q2: What is the primary in vivo application of this compound described in the literature?
A2: The primary in vivo application of this compound is in the study of nephrogenic diabetes insipidus (NDI).[1][2][3][4] Specifically, it has been used in mouse models to increase the activity of aquaporin-2 (AQP2), a water channel in the kidneys, thereby increasing urine osmolality and concentrating the urine, independent of the vasopressin V2 receptor (V2R).[1][4][5]
Q3: What is the signaling pathway targeted by this compound in the context of NDI?
A3: In the context of NDI, this compound targets the AKAP-PKA signaling pathway in the principal cells of the kidney's collecting ducts. By disrupting the AKAP-PKA complex, this compound increases PKA activity, leading to the phosphorylation of AQP2. Phosphorylated AQP2 is then translocated to the apical membrane of the cells, increasing water reabsorption from the urine.
Q4: Are there any known derivatives of this compound with improved properties?
A4: Yes, a derivative named this compound/27 has been synthesized. It exhibits higher potency in phosphorylating AQP2 compared to the parent compound, this compound.[3][4]
Troubleshooting Guide
Challenge 1: Poor Solubility of this compound
One of the primary challenges encountered during in vivo studies with this compound is its poor solubility.[3] This can affect the preparation of dosing solutions and may impact the bioavailability and efficacy of the compound.
| Symptom | Possible Cause | Suggested Solution |
| Difficulty dissolving this compound in aqueous buffers. | Inherent low water solubility of the compound. | Use a suitable organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) has been successfully used as a vehicle for in vivo studies.[5] Prepare a stock solution in 100% DMSO and then dilute it to the final dosing concentration. Be mindful of the final DMSO concentration administered to the animals to avoid solvent toxicity. |
| Precipitation of the compound upon dilution of the DMSO stock. | The final concentration of this compound exceeds its solubility in the diluted solvent. | Optimize the dilution factor and the final concentration of DMSO. It may be necessary to use a co-solvent system or a formulation approach like sonication or the use of surfactants, though these would require validation. |
| Inconsistent or lower than expected in vivo efficacy. | Poor bioavailability due to precipitation at the injection site or in physiological fluids. | Consider alternative routes of administration that may improve solubility and absorption, such as continuous subcutaneous infusion via osmotic minipumps, which has been shown to be effective.[5] This method can maintain a steady-state concentration of the compound. |
Challenge 2: Variability in Experimental Results
Variability in in vivo responses can be a significant hurdle. This can manifest as inconsistent changes in urine osmolality or water intake between individual animals.
| Symptom | Possible Cause | Suggested Solution |
| High standard deviation in measured parameters (e.g., urine osmolality). | Inconsistent dosing, individual animal metabolic differences, or stress-induced physiological changes. | Ensure accurate and consistent administration of this compound. The use of osmotic minipumps for continuous infusion can help minimize variability associated with repeated injections.[5] Acclimatize animals to metabolic cages before the start of the experiment to reduce stress. Ensure a consistent diet and light-dark cycle for all animals. |
| Lack of a clear dose-response relationship. | The dose range tested may be outside the therapeutic window (either too low or in the toxic range). The poor solubility may also contribute to non-linear exposure. | Conduct a pilot dose-ranging study to identify the optimal therapeutic dose. If using a derivative like this compound/27, the optimal dose may be different from the parent compound. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of NDI
This protocol is based on the methodology described by Ando et al. (2018).[4]
Objective: To assess the in vivo efficacy of this compound in a vasopressin V2 receptor (V2R)-inhibited mouse model of nephrogenic diabetes insipidus.
Materials:
-
This compound
-
Tolvaptan (V2R antagonist)
-
Dimethyl sulfoxide (DMSO)
-
Osmotic minipumps (e.g., Alzet model 1003D)
-
Metabolic cages for mice
-
C57BL/6 mice
Experimental Workflow:
Detailed Steps:
-
Acclimatization: House C57BL/6 mice individually in metabolic cages for 24 hours to allow for acclimatization.
-
Basal Measurements: During the acclimatization period, collect 24-hour urine and measure basal urine osmolality, urine output, and water intake for each mouse.
-
Preparation of Dosing Solutions:
-
Dissolve Tolvaptan in DMSO to the desired concentration.
-
Dissolve this compound in DMSO to the desired concentration.
-
Prepare a combined solution of Tolvaptan and this compound in DMSO if required for the treatment group.
-
-
Osmotic Minipump Implantation:
-
Under anesthesia, subcutaneously implant osmotic minipumps filled with the respective treatment solutions.
-
-
Treatment Groups:
-
Control Group: Infusion of vehicle (DMSO).
-
NDI Model Group: Infusion of Tolvaptan (e.g., 25 mg/kg/day).
-
Treatment Group: Co-infusion of Tolvaptan (e.g., 25 mg/kg/day) and this compound (e.g., 25 mg/kg/day).
-
-
Infusion Period: Continue the infusion for 24 hours while the mice are in the metabolic cages.
-
Final Measurements: After the 24-hour infusion period, collect urine and measure urine osmolality, urine output, and water intake.
-
Data Analysis: Compare the changes in the measured parameters from baseline between the different treatment groups.
Quantitative Data Summary
The following table summarizes the in vivo effects of this compound in a V2R-inhibited mouse model of NDI, based on data from Ando et al. (2018).[4]
| Parameter | Vehicle | Tolvaptan (25 mg/kg/day) | Tolvaptan + this compound (25 mg/kg/day) |
| Urine Osmolality (mOsm/kg) | ~2500 | ~500 | ~1500 |
| Urine Output (mL/day) | ~1 | ~7 | ~3 |
| Water Intake (mL/day) | ~3 | ~8 | ~4 |
Note: These values are approximate and are intended for illustrative purposes based on the graphical data presented in the source publication. Researchers should refer to the original publication for precise data and statistical analysis.
References
- 1. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]
- 2. tus.elsevierpure.com [tus.elsevierpure.com]
- 3. Activation of AQP2 water channels by protein kinase A: therapeutic strategies for congenital nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
mitigating potential off-target effects of FMP-API-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FMP-API-1, an inhibitor of the A-kinase anchoring protein (AKAP) - protein kinase A (PKA) interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1][2][3][4] It functions by binding to an allosteric site on the regulatory (R) subunits of PKA.[1][2][3][5] This binding disrupts the interaction between PKA and AKAPs, leading to the displacement of PKA from its specific subcellular locations.[1][6]
Q2: I observed an increase in PKA activity after treating my cells with this compound, even though it's described as an inhibitor. Is this expected?
A2: Yes, this paradoxical effect is a known characteristic of this compound.[1][2][7][8] While it inhibits the anchoring of PKA by disrupting the AKAP-PKA interaction, its allosteric binding to the PKA regulatory subunits can also lead to the activation of the PKA catalytic subunit.[1][5][8] This dual effect can result in a net increase in PKA activity, particularly if the displaced and activated PKA can access a higher concentration of substrates.[8]
Q3: Is there a known selectivity profile or kinome scan data available for this compound?
A3: Currently, there is limited publicly available data on the comprehensive selectivity profile of this compound against a broad panel of kinases or other off-target proteins. While some studies suggest a degree of specificity due to the identification of inactive derivatives, the potential for off-target effects cannot be entirely ruled out. Researchers should exercise caution and consider performing their own selectivity profiling if off-target effects are suspected.
Q4: How does this compound compare to other AKAP-PKA interaction inhibitors like Ht31?
A4: this compound and the peptide inhibitor Ht31 both disrupt the AKAP-PKA interaction.[6] However, their mechanism of binding to the PKA regulatory subunit differs. Ht31 is a peptide derived from the PKA binding domain of an AKAP and acts as a competitive inhibitor. This compound is a small molecule that binds to an allosteric site. Both have been shown to have similar effects on certain cellular functions, such as modulating ion channel currents.[6]
Troubleshooting Guide
Issue 1: Inconsistent or No Effect Observed
| Potential Cause | Troubleshooting Steps |
| Low expression of relevant AKAPs in the cell line. | 1. Confirm AKAP expression: Perform western blotting or qPCR to verify the expression of the AKAP you hypothesize is mediating the effect in your cell model. 2. Choose an appropriate cell line: Select a cell line known to express the AKAP of interest at sufficient levels. |
| Suboptimal concentration of this compound. | 1. Perform a dose-response curve: Titrate this compound across a range of concentrations to determine the optimal effective concentration for your specific cell type and experimental endpoint. |
| Compound instability or degradation. | 1. Prepare fresh solutions: Always prepare fresh working solutions of this compound from a recent stock. 2. Proper storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
| Cell culture conditions. | 1. Consistent cell passage number: Use cells within a consistent and low passage number range for all experiments. 2. Serum concentration: Be aware that components in serum may interact with the compound. Consider experiments in serum-free or reduced-serum media. |
Issue 2: Unexpected or Paradoxical Phenotypes
| Potential Cause | Troubleshooting Steps |
| Paradoxical PKA activation. | 1. Measure PKA activity: Use a PKA activity assay to directly measure the effect of this compound on PKA activity in your system. 2. Assess phosphorylation of PKA substrates: Perform western blotting with antibodies against phosphorylated forms of known PKA substrates (e.g., phospho-CREB). |
| Activation of compensatory signaling pathways. | 1. Pathway analysis: Use phospho-proteomic arrays or western blotting for key signaling nodes (e.g., Akt, ERK) to identify any activated feedback or parallel pathways. |
| Off-target effects. | 1. Use a structurally unrelated AKAP inhibitor: Compare the phenotype observed with this compound to that of a different class of AKAP inhibitor (e.g., a peptide inhibitor like Ht31). 2. Target knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the intended AKAP target and see if the phenotype is recapitulated. 3. Kinase profiling: If off-target kinase inhibition is suspected, consider a commercial kinase profiling service to screen this compound against a panel of kinases. |
| Cell-type specific context. | 1. Characterize your model: The specific repertoire of AKAPs, PKA subunits, and downstream effectors can vary significantly between cell types, leading to different outcomes. Thoroughly characterize the PKA signaling pathway in your specific cell model. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement - PKA Activity Assay
This protocol describes a method to measure changes in PKA activity in cell lysates following treatment with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PKA Kinase Activity Assay Kit (commercially available, e.g., from Promega, Abcam)
-
Bradford or BCA protein assay kit
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a Bradford or BCA assay.
-
PKA Activity Assay: Follow the manufacturer's instructions for the PKA activity assay kit. This typically involves incubating a specific amount of cell lysate with a PKA substrate and ATP.
-
Data Analysis: Measure the output (e.g., luminescence, absorbance) using a microplate reader. Normalize the PKA activity to the total protein concentration for each sample.
Protocol 2: Investigating Off-Target Effects - Western Blot for Key Signaling Pathways
This protocol provides a general method to assess whether this compound is causing off-target effects on other common signaling pathways.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., phospho-Akt, Akt, phospho-ERK, ERK, phospho-CREB, CREB)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat and lyse cells as described in Protocol 1.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: AKAP-PKA signaling pathway and the dual action of this compound.
Caption: Workflow for investigating unexpected results with this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Targeting protein–protein interactions in complexes organized by A kinase anchoring proteins [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
FMP-API-1 stability and storage best practices
Welcome to the technical support center for FMP-API-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable small molecule that functions as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (R) subunits of Protein Kinase A (PKA).[1][2] Unlike competitive inhibitors that bind to the active site of the PKA catalytic subunit, this compound binds to a novel allosteric site on the PKA R subunits.[1][2] This binding disrupts the tethering of the PKA holoenzyme to specific subcellular locations by AKAPs, leading to the dissociation of the catalytic subunits and a subsequent increase in PKA activity.[3]
Q2: What is the recommended method for storing this compound?
Proper storage of this compound is critical to maintain its stability and activity. Recommendations for storage of the compound in its solid (powder) form and in solvent are different. For specific details, always refer to the Certificate of Analysis provided by the supplier.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Based on available solubility data, Dimethyl Sulfoxide (DMSO) is a recommended solvent.[2]
Q4: In what types of assays can this compound be used?
This compound is a valuable tool for studying the role of compartmentalized PKA signaling in various cellular processes. It can be used in a range of in vitro and cell-based assays, including:
-
In Vitro PKA Activity Assays: To directly measure the effect of this compound on PKA kinase activity.[2]
-
Cell-Based Signaling Assays: To investigate the downstream effects of PKA activation in intact cells, such as the phosphorylation of specific substrates.
-
Protein-Protein Interaction Assays: To demonstrate the disruption of the AKAP-PKA interaction.[2]
-
AQP2 Trafficking Assays: To study the regulation of the aquaporin-2 water channel in renal principal cells, which is a PKA-dependent process.[1][3]
Q5: Are there known off-target effects or other considerations for using this compound?
While this compound is designed to target the AKAP-PKA interaction, it's important to consider that its mechanism of action leads to a general increase in PKA activity, which might be a confounding factor in some experimental designs.[1] For instance, in studies where localized PKA activity is of interest, the global activation by this compound should be taken into account. It is also good practice to test for effects on other kinases to ensure specificity within the context of the experimental system.[2]
Stability and Storage
The stability of this compound is dependent on the storage conditions. Below is a summary of the recommended storage practices for maintaining the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light and moisture. |
| 4°C | 2 years | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | For more frequent use. |
Data synthesized from supplier recommendations.[2]
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).[2]
-
Vortex briefly to dissolve the powder completely. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
In Vitro PKA Activity Assay
Objective: To determine the effect of this compound on PKA activity in a cell-free system. This protocol is adapted from methodologies described in the literature.[2]
Materials:
-
Recombinant PKA regulatory (RII) and catalytic (C) subunits
-
This compound stock solution
-
cAMP (positive control)
-
PepTag® A1 Peptide (PKA substrate)
-
PepTag® PKA reaction buffer
-
Microcentrifuge tubes
-
Water bath or heat block at 30°C
-
Equipment for agarose gel electrophoresis
Methodology:
-
Prepare the reaction mixture in a microcentrifuge tube by combining the PKA reaction buffer, recombinant RII subunits (e.g., final concentration of 0.013 mg/mL), and the PepTag® A1 peptide substrate.
-
Add this compound to the desired final concentration (e.g., 100 µM) to the reaction mixture. For control experiments, add an equivalent volume of DMSO (vehicle control) or cAMP (positive control).
-
Initiate the kinase reaction by adding the recombinant PKA catalytic subunits (e.g., final concentration of 0.0167 mg/mL).
-
Incubate the reaction tubes at 30°C for 10 minutes.[2]
-
Stop the reaction by placing the tubes on ice or by adding a stop solution as per the assay kit instructions.
-
Analyze the phosphorylation of the PepTag® A1 peptide by agarose gel electrophoresis. Phosphorylated peptide will migrate towards the anode, while the non-phosphorylated peptide will migrate towards the cathode.
-
Quantify the band intensities to determine the level of PKA activity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low PKA activation observed | Degraded this compound | Ensure this compound has been stored correctly. Use a fresh aliquot. |
| Incorrect assay conditions | Verify the concentrations of all reagents, incubation time, and temperature.[2] | |
| Inactive PKA enzyme | Use a new batch of recombinant PKA subunits and confirm their activity with a known activator like cAMP. | |
| Inconsistent results between experiments | Repeated freeze-thaw cycles of this compound stock | Prepare single-use aliquots of the this compound stock solution. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the small molecule inhibitor. | |
| High background in cell-based assays | This compound concentration is too high | Perform a dose-response curve to determine the optimal concentration with the lowest background signal. |
| Off-target effects | Consider using a lower concentration of this compound or including additional controls to test for non-specific effects.[2] |
Visualizations
This compound Mechanism of Action
References
- 1. The Trafficking of the Water Channel Aquaporin-2 in Renal Principal Cells—a Potential Target for Pharmacological Intervention in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
FMP-API-1 Experiments: A Technical Support Center for Improved Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to improve the reproducibility of experiments involving FMP-API-1, a potent A-kinase anchoring protein (AKAP)-PKA interaction inhibitor. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to ensure consistent and reliable results.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during this compound experiments, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: Why am I not observing the expected increase in PKA activity after this compound treatment?
A1: Several factors could contribute to a lack of PKA activation. Consider the following:
-
Suboptimal this compound Concentration: The effective concentration of this compound can be cell-type dependent. A dose-response experiment is crucial to determine the optimal concentration for your specific cell line. For instance, in mpkCCD cells, maximal PKA activity is observed at 900 µM.[1]
-
Compound Instability: this compound may degrade over time in cell culture media. For long-term experiments, it is advisable to refresh the media with a new preparation of the inhibitor every 24-48 hours.
-
Incorrect Vehicle Control: Ensure that the vehicle control (e.g., DMSO) is used at the same final concentration as in the this compound treated samples and that this concentration is not toxic to the cells (typically below 0.1%).
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivities to this compound. It is recommended to test a range of concentrations to establish the therapeutic window for your specific model.
Q2: I am seeing high variability in my AQP2 phosphorylation results. What could be the cause?
A2: Variability in phosphorylation studies can stem from several sources:
-
Inconsistent Cell Culture Conditions: Factors such as cell passage number, confluency, and serum batch can all impact signaling pathways. Maintain consistent cell culture practices to minimize variability.
-
Pipetting Errors: Inconsistent pipetting, especially of viscous solutions, can lead to variable results. Ensure proper mixing and accurate dispensing of reagents.
-
Edge Effects in Plate-Based Assays: The outer wells of a multi-well plate are prone to evaporation, which can alter the concentration of this compound and other reagents. To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.
-
Timing of Analysis: The kinetics of AQP2 phosphorylation in response to this compound may be transient. Perform a time-course experiment to identify the optimal time point for analysis.
Q3: My cells are showing signs of toxicity after this compound treatment. How can I address this?
A3: Cell toxicity can obscure the specific effects of this compound. Here are some troubleshooting steps:
-
High this compound Concentration: The concentration of this compound may be too high for your cell line. Perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your dose-response experiment to identify a non-toxic working concentration.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is kept to a minimum, ideally below 0.1%.
-
Compound Precipitation: this compound may precipitate out of the cell culture medium at high concentrations. Visually inspect the medium for any precipitates. If observed, try preparing the final dilution in pre-warmed medium and vortexing gently before adding it to the cells.
Q4: I am having trouble with the solubility and stability of this compound in my experiments. What are the best practices?
A4: Proper handling of this compound is critical for reproducible results.
-
Solubility: To test solubility, you can prepare the highest intended concentration in your cell culture medium, incubate for a couple of hours, centrifuge at high speed, and then measure the concentration in the supernatant.
-
Stability: The stability of this compound in cell culture media can be assessed by incubating the compound in the media for the duration of your experiment (e.g., 24, 48, 72 hours) and then analyzing its concentration and the presence of degradation products using methods like HPLC/UV or LC-MS/MS.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from this compound experiments to aid in experimental design and data comparison.
| Parameter | Cell Line/System | Value | Reference |
| PKA Activity | |||
| Concentration for Max PKA Activity | mpkCCD cells | 900 µM | [1] |
| AKAP-PKA Interaction | |||
| IC50 for RIIα-AKAP18δ | In vitro | 10.7 ± 1.8 μM (for this compound/27) | |
| AQP2 Regulation | |||
| AQP2-S269 Phosphorylation | mpkCCD cells | Significantly Increased | [1] |
| AQP2-S261 Dephosphorylation | mpkCCD cells | Significantly Decreased | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Protocol 1: In Vitro Treatment of mpkCCD Cells with this compound
This protocol describes the general procedure for treating mouse cortical collecting duct (mpkCCD) cells with this compound to study its effects on PKA signaling and AQP2 phosphorylation.
Materials:
-
mpkCCD cells
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with FBS, insulin, transferrin, dexamethasone, triiodothyronine, and EGF)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Procedure:
-
Cell Seeding: Seed mpkCCD cells onto appropriate culture plates (e.g., 6-well plates) and grow to 80-90% confluency.
-
Serum Starvation (Optional): Depending on the experimental design, cells may be serum-starved for a defined period (e.g., 2-4 hours) prior to treatment.
-
This compound Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the old medium from the cells and wash once with sterile PBS.
-
Add the this compound containing medium to the cells. Include a vehicle control (medium with DMSO only).
-
Incubate the cells for the desired time period (e.g., 1 hour for short-term signaling studies).[3]
-
-
Cell Lysis:
-
After incubation, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes with occasional rocking.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis: The protein lysates are now ready for downstream applications such as Western blotting to analyze protein phosphorylation.
Protocol 2: Western Blot Analysis of AQP2 Phosphorylation
This protocol outlines the steps for detecting changes in the phosphorylation status of Aquaporin-2 (AQP2) in cell lysates following this compound treatment.
Materials:
-
Protein lysates from this compound treated and control cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pS256-AQP2, anti-pS269-AQP2, anti-total AQP2, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the changes in AQP2 phosphorylation, normalized to total AQP2 and a loading control.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for studying its effects.
Caption: this compound signaling pathway leading to increased water reabsorption.
Caption: General experimental workflow for studying this compound effects.
References
Technical Support Center: Addressing Variability in mpkCCD Cell Response to FMP-API-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mpkCCD cells and the A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, FMP-API-1. Our goal is to help you achieve more consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during experiments with this compound and mpkCCD cells.
Q1: Why am I observing high variability in aquaporin-2 (AQP2) expression and localization in my mpkCCD cell cultures, even in control conditions?
A1: Variability in AQP2 expression is a known characteristic of the mpkCCD cell line. Several factors can contribute to this heterogeneity:
-
Inherent Cellular Heterogeneity: Even within a clonal population, there can be significant cell-to-cell variation in gene expression. Studies have shown that even with stimulation by a vasopressin analog like dDAVP, only a subset of mpkCCD cells expresses AQP2.
-
Cell Passage Number: Continuous subculturing can lead to changes in cell morphology, growth rates, and responses to stimuli.[1] It is recommended to use mpkCCD cells within a specific passage number range to ensure consistency. For example, some studies have used passages 20-35.[2]
-
Cell Culture Conditions: The composition of the culture medium is critical. The presence or absence of supplements like dexamethasone can significantly impact vasopressin-induced AQP2 expression.[3] Additionally, the osmolality of the medium can influence AQP2 expression.
-
Cell Confluence: The state of cell confluence can affect cellular signaling and response. It is important to standardize the cell density at the time of the experiment.
Troubleshooting Steps:
-
Standardize Cell Passage: Use cells from a narrow passage number range for all experiments.
-
Optimize and Standardize Culture Medium: Ensure a consistent formulation of the culture medium, including all supplements. If variability persists, consider evaluating the effect of individual components like dexamethasone on your specific experimental endpoint.
-
Control for Confluence: Seed cells at a consistent density and perform experiments at a standardized level of confluence.
-
Single-Cell Analysis: If significant heterogeneity remains a concern, consider using techniques like immunofluorescence or flow cytometry to analyze AQP2 expression at the single-cell level.
Q2: The magnitude of the this compound effect on AQP2 phosphorylation and trafficking is inconsistent between experiments. What could be the cause?
A2: Inconsistent effects of this compound can stem from several sources, many of which are related to the inherent variability of the mpkCCD cell line and the specifics of the experimental setup.
-
Basal AQP2 Expression: this compound enhances the activity of PKA, which then phosphorylates AQP2. If the basal expression of AQP2 is low or variable, the observable effect of this compound will also be variable. As mentioned in Q1, factors like passage number and culture conditions heavily influence AQP2 expression.
-
Serum Starvation: If your protocol involves serum starvation, this can affect cellular signaling pathways and the overall health of the cells, potentially altering their responsiveness to this compound.[4][5]
-
This compound Preparation and Storage: As a small molecule inhibitor, the stability and activity of this compound are crucial. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to reduced potency.
-
Duration of Treatment: The timing of this compound treatment is important. Short-term and long-term activation of PKA can involve different downstream signaling pathways.[6]
Troubleshooting Steps:
-
Pre-stimulate to Induce AQP2 Expression: To ensure a more consistent starting level of AQP2, you may need to pre-treat the cells with a vasopressin analog like dDAVP to induce AQP2 expression before applying this compound.
-
Optimize Serum Starvation Conditions: If serum starvation is necessary, optimize the duration to minimize cell stress while achieving the desired effect.
-
Proper Handling of this compound: Aliquot this compound stock solutions to avoid multiple freeze-thaw cycles and store them according to the manufacturer's instructions.
-
Time-Course Experiments: Perform a time-course experiment to determine the optimal duration of this compound treatment for your specific endpoint.
Q3: I am concerned about potential off-target effects of this compound. How can I address this?
A3: While this compound is designed to be a specific inhibitor of the AKAP-PKA interaction, the possibility of off-target effects should always be considered with small molecule inhibitors.
-
Chemical Structure: The chemical nature of this compound may allow it to interact with other proteins.[7]
-
Use of Inactive Analogs: A common strategy to control for off-target effects is to use an inactive analog of the compound if available. For this compound, derivatives have been synthesized, and some have been shown to be inactive.[7]
-
Multiple Readouts: Assess multiple downstream targets of PKA activation to confirm that the observed effects are consistent with the intended mechanism of action.
Troubleshooting Steps:
-
Include Control Compounds: If available, include an inactive this compound derivative in your experiments as a negative control.
-
Rescue Experiments: If possible, design experiments to "rescue" the phenotype by manipulating downstream effectors of the PKA pathway.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with that induced by other PKA-activating agents, such as forskolin or vasopressin.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the abundance of non-glycosylated AQP2 in mpkCCD cells.
| This compound Concentration (µM) | Fold Change in Non-glycosylated AQP2 (Mean ± SD) | Statistical Significance (p-value) |
| 100 | ~1.5 ± 0.2 | < 0.05 |
| 300 | ~2.0 ± 0.3 | < 0.01 |
| 600 | ~2.5 ± 0.4 | < 0.01 |
| 900 | ~3.0 ± 0.5 | < 0.01 |
| 1200 | ~3.2 ± 0.5 | < 0.01 |
| 1500 | ~3.3 ± 0.6 | < 0.01 |
Data is approximated from published graphical representations and is intended for illustrative purposes.[8] All treatments were for 1 hour.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for AQP2 Trafficking in mpkCCD Cells
This protocol details the steps for visualizing the subcellular localization of AQP2 in response to this compound treatment.
-
Cell Culture: Grow mpkCCD cells on permeable supports (e.g., Transwell® filters) until they form a polarized monolayer.
-
Induction of AQP2 Expression (Optional but Recommended): To enhance the AQP2 signal, you may pre-treat the cells with a vasopressin analog such as dDAVP (e.g., 1 nM for 24-48 hours) applied to the basolateral medium.
-
This compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 900 µM) or vehicle control for the desired time (e.g., 1 hour) by adding it to the basolateral medium.
-
Fixation: Wash the cells three times with ice-cold PBS containing 1 mM CaCl2 and 0.5 mM MgCl2 (PBS-CM). Fix the cells with 4% paraformaldehyde in PBS-CM for 20 minutes at room temperature.[9]
-
Permeabilization: Wash the cells three times with PBS-CM. Permeabilize the cells with a buffer containing 0.3% Triton X-100 and 0.1% bovine serum albumin (BSA) in PBS for 30 minutes at room temperature.[9]
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against AQP2 diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells three times with PBS. Mount the filters on a glass slide with a suitable mounting medium containing an anti-fade reagent. Image the cells using a confocal microscope.
Protocol 2: Cell Surface Biotinylation for AQP2 Trafficking
This protocol allows for the specific labeling and quantification of AQP2 present at the apical plasma membrane.
-
Cell Culture and Treatment: Grow and treat mpkCCD cells on permeable supports as described in Protocol 1.
-
Biotinylation:
-
Place the culture plates on ice to stop membrane trafficking.
-
Wash the cells twice with ice-cold PBS-CM.
-
Add a membrane-impermeable biotinylation reagent (e.g., sulfo-NHS-SS-biotin) to the apical chamber and incubate for 30 minutes at 4°C with gentle agitation.[10]
-
-
Quenching: Quench the unreacted biotin by washing the cells with a quenching buffer (e.g., PBS-CM containing 100 mM glycine).
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown:
-
Incubate the cell lysate with streptavidin-coated beads to capture the biotinylated proteins.
-
Wash the beads several times to remove non-biotinylated proteins.
-
-
Elution and Western Blotting:
-
Elute the biotinylated proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an anti-AQP2 antibody to detect the amount of AQP2 at the cell surface.
-
Visualizations
Caption: this compound signaling pathway in mpkCCD cells.
Caption: Troubleshooting workflow for this compound experiments.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. korambiotech.com [korambiotech.com]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Serum Starvation-induced ROS Production Activates the ERK-AP-1-TfR1 Pathway to Up-regulate Survivin to Support Nasopharyngeal Carcinoma Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In mpkCCD cells, long-term regulation of aquaporin-2 by vasopressin occurs independent of protein kinase A and CREB but may involve Epac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
how to control for FMP-API-1 vehicle effects (DMSO)
This guide provides researchers with essential information, protocols, and troubleshooting advice for using FMP-API-1, with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a research compound that acts as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA).[1][2] It binds to an allosteric site on the PKA regulatory subunits.[3] This disruption does not inhibit PKA but rather leads to an increase in its activity by releasing the catalytic subunits from their anchored state, allowing them to phosphorylate downstream targets.[1][3]
Q2: Why is DMSO used as a vehicle for this compound? A2: Dimethyl Sulfoxide (DMSO) is a versatile polar aprotic solvent capable of dissolving a wide range of compounds that are not soluble in water, including this compound.[3][4] Its miscibility with aqueous solutions and cell culture media makes it a standard choice for preparing stock solutions of such compounds for in vitro experiments.[5]
Q3: What are the potential off-target effects of DMSO? A3: DMSO is not biologically inert and can have significant effects on cells.[6] Documented effects include altered cell growth, induction of cell differentiation, changes in gene expression, and direct anti-inflammatory effects through the reduction of cytokine production.[4][7][8] Even at low concentrations, such as 0.1%, DMSO can alter the expression of thousands of genes and modify the epigenetic landscape.[9] Therefore, a vehicle-only control is absolutely essential to distinguish the effects of this compound from the effects of the solvent.
Q4: What is the maximum recommended concentration of DMSO for cell culture experiments? A4: The generally accepted "safe" final concentration of DMSO in cell culture is at or below 0.1% (v/v).[5][10] However, cellular sensitivity to DMSO is highly variable among different cell lines, with primary cells often being more sensitive than immortalized lines.[10] It is strongly recommended to perform a DMSO tolerance assay for your specific cell line to determine the maximum concentration that does not induce significant toxicity or other unwanted effects.[5] Some robust cell lines may tolerate up to 0.5%, but this must be empirically determined.[10]
Troubleshooting Guide
Problem 1: I am observing high levels of cell death in both my this compound treated wells and my vehicle control wells.
-
Possible Cause: The final DMSO concentration is likely too high for your specific cell type, causing cytotoxicity.[11]
-
Solution:
-
Verify Calculations: Double-check all dilution calculations to ensure the final DMSO concentration is what you intended.
-
Perform a DMSO Tolerance Assay: Systematically test a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) on your cells under the same experimental conditions (cell density, incubation time) to find the highest non-toxic concentration (see Protocol 1).
-
Increase Stock Concentration: Prepare a more concentrated stock solution of this compound in 100% DMSO. This will allow you to add a smaller volume to your culture medium to achieve the desired final drug concentration, thereby lowering the final DMSO concentration.[12]
-
Problem 2: My vehicle control group (DMSO only) shows a significant biological effect when compared to my untreated (media only) control group.
-
Possible Cause: This is a direct biological effect of DMSO on your experimental model.[4] This is a valid result, not an error.
-
Solution:
-
Acknowledge and Report: This effect is real and must be accounted for. The primary comparison for determining the specific effect of this compound should be between the this compound treated group and the vehicle (DMSO) control group, not the untreated group.
-
Data Analysis: When analyzing your data, the effect of the vehicle should be subtracted from the effect of the compound treatment. The proper comparison is (this compound + DMSO) vs. (DMSO alone).
-
Consider Lowering Concentration: If the vehicle effect is confounding or too strong, try to lower the final DMSO concentration to a level where the vehicle effect is minimized, while still allowing for adequate drug solubility.
-
Problem 3: My results are highly variable between experimental replicates.
-
Possible Cause: This may be due to inconsistent final DMSO concentrations or issues with compound precipitation.
-
Solution:
-
Standardize Dilutions: Ensure your protocol guarantees that the final concentration of DMSO is identical in all wells (except for the untreated control). Use a master mix for the vehicle control and for each drug concentration to minimize pipetting errors.
-
Proper Mixing: Ensure the this compound/DMSO stock is vortexed thoroughly before being diluted into the medium. When adding the stock to the medium, pipette up and down gently or vortex briefly to ensure it is fully dispersed before adding to cells. This compound may precipitate out of the aqueous solution if not mixed properly.
-
Check for Precipitation: After diluting the this compound/DMSO stock into your final culture medium, inspect the solution for any signs of cloudiness or precipitation. If observed, you may need to reconsider the final concentration or explore alternative solubilization strategies.
-
Experimental Protocols
Protocol 1: DMSO Tolerance Assay
This protocol determines the maximum tolerated DMSO concentration for a given cell line.
-
Cell Seeding: Seed your cells into a 96-well plate at the same density you would use for your main experiment. Allow cells to adhere and grow for 24 hours.
-
Prepare DMSO Dilutions: Prepare a series of DMSO dilutions in fresh, pre-warmed cell culture medium. For example, create 2X concentrations of 0.1%, 0.2%, 0.5%, 1.0%, and 2.0% DMSO in media.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared DMSO-containing media to the appropriate wells. Include "untreated" (media only) and "100% lysis" (for cytotoxicity assays) controls. Use at least 3-6 replicates for each condition.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, PrestoBlue™, or a live/dead stain) to quantify the effect of DMSO on cell viability.
-
Analyze Data: Normalize the data to the untreated control wells (set to 100% viability). Plot cell viability (%) against DMSO concentration. The highest concentration that does not cause a statistically significant decrease in viability is your maximum working concentration.
Protocol 2: Preparation of this compound and Vehicle Controls
This protocol ensures the vehicle concentration is consistent across all experimental conditions.
-
Prepare High-Concentration Stock: Dissolve this compound powder in 100% high-purity, sterile DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM). Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock and your vehicle control (100% DMSO).
-
Perform serial dilutions of your this compound stock in culture medium to achieve your final desired concentrations.
-
Crucially, prepare a parallel vehicle control for your highest drug concentration. For example, if you add 2 µL of your this compound stock to 1 mL of medium for your highest dose, you must add 2 µL of 100% DMSO to 1 mL of medium to create your vehicle control.
-
-
Maintain Consistent DMSO Concentration: If you are testing a range of this compound concentrations, it is best practice to ensure the final DMSO percentage is the same across all concentrations. This is achieved by first diluting the high-concentration drug stock in DMSO to create intermediate stocks, and then adding the same volume of each intermediate stock to the culture medium.
Quantitative Data: Effects of DMSO on Cell Viability
The following table summarizes the typical dose-dependent effects of DMSO on cell viability for various cell lines as reported in the literature. Actual results will vary depending on the specific cell line and experimental conditions.
| DMSO Concentration (v/v) | General Effect on Cell Lines | Notes | Citation(s) |
| 0.01% - 0.1% | Generally considered safe; minimal impact on viability. May enhance proliferation in some cell lines. | Recommended starting range for sensitive or primary cells. | [8][10] |
| 0.5% | Tolerated by many robust cell lines, but may begin to show inhibitory effects. | Often used as a higher-end concentration, but requires validation. | [10][13] |
| 1.0% - 2.0% | Often causes a significant reduction in cell viability and proliferation. | Can have anti-inflammatory and other biological effects. | [7][8][12] |
| > 3.0% | Typically leads to high levels of cytotoxicity and cell death. | Not recommended for most cell-based assays. | [8][13] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for controlling vehicle effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetein.com [lifetein.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
minimizing cytotoxicity of FMP-API-1 in cell culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the cytotoxicity of FMP-API-1 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the A-kinase anchoring protein (AKAP)-PKA interaction.[1][2] It functions by binding to an allosteric site on the regulatory (R) subunits of Protein Kinase A (PKA), which paradoxically leads to an increase in PKA activity.[1][2] Its primary area of study is in the context of nephrogenic diabetes insipidus.[1]
Q2: What is the solvent and recommended storage for this compound?
A2: this compound is soluble in DMSO.[2] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for 6 months or -20°C for 1 month.[2]
Q3: What are the potential causes of cytotoxicity with this compound in cell culture?
-
High Concentrations: Using concentrations significantly above the effective dose can lead to off-target effects and cell death.
-
Prolonged Exposure: Continuous exposure of cells to the inhibitor can disrupt normal cellular processes and lead to cumulative toxicity.
-
Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets, leading to unintended and toxic consequences.
Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiment?
A4: The optimal concentration should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to determine the concentration that provides the desired biological effect with minimal cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death observed after treatment with this compound. | Inhibitor concentration is too high. | Perform a dose-response curve to determine the optimal concentration. Start with a wide range of concentrations. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[3] | |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to a compound. Test a range of concentrations on your specific cell line. | |
| Inconsistent results or lack of this compound effect. | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution.[3] |
| Suboptimal concentration. | Re-evaluate the concentration range based on your initial dose-response experiments. | |
| Variability in cell health and density. | Maintain consistent cell culture practices, including using cells at a similar passage number and ensuring they are in the logarithmic growth phase when seeding for experiments.[4] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound.
-
Include a "no-treatment" control with medium only.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the concentration that causes 50% inhibition of cell viability (IC50).
-
Data Presentation
Table 1: Example of a Dose-Response Data Table for this compound
| This compound Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 |
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Determining Optimal Concentration.
References
Technical Support Center: Protocol Refinement for FMP-API-1 in Primary Kidney Cells
Welcome to the technical support center for researchers utilizing FMP-API-1 in primary kidney cell experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in refining your experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in kidney cells?
A1: this compound is a small molecule that acts as an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[1][2] In renal collecting duct cells, it disrupts the binding of Protein Kinase A (PKA) to AKAPs, leading to an increase in PKA activity.[1] This elevated PKA activity subsequently promotes the phosphorylation of Aquaporin-2 (AQP2) at serine 256, which is a critical step for the translocation of AQP2 water channels to the apical plasma membrane of principal cells.[1] This process enhances water reabsorption. Notably, this compound's action is independent of the vasopressin V2 receptor and does not elevate intracellular cAMP levels.
Q2: What is the primary application of this compound in renal research?
A2: this compound is primarily investigated for its potential therapeutic application in nephrogenic diabetes insipidus (NDI).[1][2] NDI is often caused by mutations in the vasopressin V2 receptor, leading to the kidney's inability to concentrate urine. By bypassing the V2 receptor and directly activating the PKA-AQP2 pathway, this compound offers a promising strategy to restore water reabsorption.
Q3: Are there any known derivatives of this compound?
A3: Yes, researchers have synthesized derivatives of this compound, such as this compound/27, which has shown higher potency in promoting AQP2 phosphorylation.[1]
Q4: Can this compound be used in cell lines other than primary kidney cells?
A4: Yes, much of the initial research on this compound was conducted in the mpkCCD cell line, a mouse cortical collecting duct cell line.[1]
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Renal Proximal Tubule Epithelial Cells (PTECs)
This protocol is adapted from established methods for isolating primary PTECs.
Materials:
-
Collagenase type I
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Insulin, Transferrin, Hydrocortisone solution
-
Penicillin-Streptomycin
-
70 µm and 40 µm cell strainers
-
Percoll or similar density gradient medium
Procedure:
-
Perfuse the kidney with a cold, sterile phosphate-buffered saline (PBS) solution containing an anticoagulant until the tissue is pale.
-
Excise the cortex and mince it into small pieces (approximately 1 mm³).
-
Digest the cortical tissue with a solution of Collagenase Type I in DMEM/F12 at 37°C with gentle agitation. The digestion time will need to be optimized (typically 30-60 minutes).
-
Stop the digestion by adding cold DMEM/F12 with 10% FBS.
-
Filter the cell suspension sequentially through 70 µm and 40 µm cell strainers to remove undigested tissue.
-
To enrich for proximal tubules, you can perform a density gradient centrifugation (e.g., using Percoll).
-
Wash the resulting cell pellet with DMEM/F12.
-
Resuspend the cells in a serum-free, hormonally defined medium containing insulin, transferrin, and hydrocortisone to promote the growth of epithelial cells and discourage fibroblast proliferation.[3]
-
Plate the cells on collagen-coated culture dishes.
-
Allow the cells to adhere and reach a confluent monolayer before initiating experiments with this compound.
Protocol 2: Treatment of Primary Kidney Cells with this compound and Assessment of AQP2 Phosphorylation
This is a suggested protocol based on studies in cell lines and the known mechanism of this compound. Optimization is highly recommended.
Materials:
-
Confluent primary kidney cells (e.g., from collecting ducts or a mixed culture containing principal cells)
-
This compound (stock solution in a suitable solvent like DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-AQP2 (Ser256), anti-total AQP2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Dose-Response Experiment:
-
Seed primary kidney cells in a multi-well plate and grow to confluence.
-
Prepare a series of this compound dilutions in your culture medium. Based on cell line studies, a range of 100 µM to 1500 µM could be a starting point.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound dose).
-
Treat the cells for a fixed time, for example, 1 hour.
-
-
Time-Course Experiment:
-
Treat cells with a fixed, effective concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-AQP2 (Ser256).
-
After washing, incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the bands.
-
To normalize for protein loading and total AQP2 levels, you can strip the membrane and re-probe for total AQP2 and a loading control like GAPDH.
-
Data Presentation
Table 1: Dose-Response of this compound on AQP2 Phosphorylation in Primary Kidney Cells
| This compound Concentration (µM) | Relative p-AQP2 (Ser256) / Total AQP2 Ratio (Fold Change vs. Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.0 | |
| 100 | Data to be filled by the researcher | |
| 300 | Data to be filled by the researcher | |
| 600 | Data to be filled by the researcher | |
| 900 | Data to be filled by the researcher | |
| 1200 | Data to be filled by the researcher | |
| 1500 | Data to be filled by the researcher |
Table 2: Time-Course of this compound Effect on AQP2 Phosphorylation
| Time (minutes) | Relative p-AQP2 (Ser256) / Total AQP2 Ratio (Fold Change vs. t=0) | Standard Deviation |
| 0 | 1.0 | |
| 15 | Data to be filled by the researcher | |
| 30 | Data to be filled by the researcher | |
| 60 | Data to be filled by the researcher | |
| 120 | Data to be filled by the researcher |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability After Isolation | Over-digestion with collagenase; Mechanical stress during dissociation; Osmotic shock during media changes. | Optimize collagenase concentration and digestion time; Handle cells gently, avoid vigorous pipetting; Add fresh, pre-warmed medium dropwise to the cell pellet. |
| Fibroblast Overgrowth in Culture | Presence of serum in the culture medium; Suboptimal isolation of epithelial cells. | Use a serum-free, hormonally defined medium;[3] Consider using differential trypsinization or cell sorting techniques to remove fibroblasts. |
| No or Weak this compound Effect on AQP2 Phosphorylation | Low expression of AQP2 or AKAPs in the primary culture; Inactive this compound compound; Insufficient dose or incubation time. | Confirm the presence of collecting duct principal cells in your culture using markers like AQP2; Verify the activity of your this compound stock; Perform thorough dose-response and time-course experiments. |
| High Background on Western Blots | Non-specific antibody binding; Insufficient blocking or washing. | Optimize primary and secondary antibody concentrations; Increase the duration or stringency of blocking and washing steps. |
| Variability Between Experiments | Inconsistent cell passage number or confluency; Donor-to-donor variability in primary cells. | Use cells at a consistent passage number and confluency for all experiments; Pool cells from multiple donors if possible, or perform experiments on cells from the same donor for direct comparisons. |
Visualizations
Signaling Pathway of this compound in Renal Principal Cells
References
Validation & Comparative
Unlocking Renal Water Reabsorption: A Comparative Guide to FMP-API-1 and its Effect on AQP2 Trafficking
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of FMP-API-1, a novel modulator of Aquaporin-2 (AQP2) trafficking, with alternative therapeutic strategies. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate informed decisions in the pursuit of novel treatments for water balance disorders.
Introduction to AQP2 Trafficking and its Therapeutic Potential
The regulation of water reabsorption in the kidneys is a finely tuned process critical for maintaining bodily fluid homeostasis. At the heart of this mechanism lies the aquaporin-2 (AQP2) water channel. The translocation of AQP2 to the apical membrane of principal cells in the renal collecting ducts, a process known as AQP2 trafficking, is the rate-limiting step for water reabsorption. Dysregulation of this pathway can lead to debilitating conditions such as nephrogenic diabetes insipidus (NDI), a disorder characterized by the inability of the kidneys to concentrate urine, resulting in excessive water loss.
The primary physiological activator of AQP2 trafficking is the antidiuretic hormone vasopressin (AVP). Upon binding to its V2 receptor (V2R), AVP initiates a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates AQP2 at several key serine residues, notably Serine 256 (S256), triggering its translocation from intracellular vesicles to the apical plasma membrane. This increase in membrane-bound AQP2 facilitates water movement from the urine back into the bloodstream.
Given the central role of the AVP-V2R-PKA axis, therapeutic strategies for NDI have traditionally focused on bypassing defects in this pathway. This has led to the exploration of various compounds that can modulate AQP2 trafficking independently of V2R activation. One such promising agent is this compound, a small molecule that has garnered significant interest for its unique mechanism of action.
This compound: A Novel AKAP-PKA Disruptor
This compound and its more potent derivative, this compound/27, represent a novel class of compounds that modulate PKA activity. Instead of increasing cAMP levels, these molecules act by disrupting the interaction between PKA and A-kinase anchoring proteins (AKAPs).[1][2] AKAPs are scaffolding proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of PKA signaling. By dissociating PKA from AKAPs, this compound effectively unleashes PKA activity in the vicinity of AQP2, leading to its phosphorylation and subsequent membrane translocation.[1][2]
Studies have shown that this compound can increase transcellular water permeability in isolated renal collecting ducts to a similar extent as vasopressin.[2] Furthermore, its derivative, this compound/27, has been reported to phosphorylate AQP2 at serine residues S261 and S269 to the same degree as vasopressin and is even considered more effective than some pre-existing drug candidates.[3] A key advantage of this approach is its tissue specificity; this compound/27 has been shown to increase PKA activity predominantly in the renal collecting ducts without systemically elevating PKA activity in other tissues like the heart.[4]
Comparative Analysis of AQP2 Trafficking Modulators
To provide a clear and objective comparison, this guide evaluates this compound alongside established and emerging alternatives for modulating AQP2 trafficking. The following tables summarize key quantitative data from in vitro and in vivo studies.
In Vitro Efficacy on AQP2 Phosphorylation and Trafficking
| Compound | Cell Line | Concentration | Effect on AQP2 Phosphorylation | Apical AQP2 Expression | Reference |
| This compound | mpkCCD | 25-250 µM | Increased pS269, Decreased pS261 | Significantly Increased | [5] |
| This compound/27 | mpkCCD | 25-250 µM | Increased pS256, pS269; Decreased pS261 | Significantly Increased | [5] |
| dDAVP (Vasopressin Analog) | mpkCCD | 10⁻⁹ M | Increased pS256, pS269; Decreased pS261 | Significantly Increased | [5][6] |
| Sildenafil | LLC-AQP2 | 100 µM | Increased pS256 (inferred) | Increased Membrane Accumulation | [7] |
| Fluvastatin | mCCDcl1 | 100 µM | - | Increased Membrane Abundance | [8] |
| Metformin | Rat IMCD | 1 mM | Increased pS256 | Increased Apical Accumulation | [9] |
In Vivo Efficacy in Animal Models of Nephrogenic Diabetes Insipidus
| Compound | Animal Model | Dosage | Administration Route | Key Findings | Reference |
| This compound/27 | V2R-inhibited mice | 30 mg/kg | Intraperitoneal | Increased urine osmolality, increased AQP2 phosphorylation (S256, S269) | [5] |
| Sildenafil | Lithium-induced NDI rats | 200 mg/kg food (3 weeks) | Oral | Increased urine osmolality by 37% | |
| Fluvastatin | X-linked NDI mice (with secretin) | 50 mg/kg | Intraperitoneal | Reduced urine production by ~90%, doubled urine osmolality | [10] |
| Metformin | Tolvaptan-treated rats | 800 mg/kg/day | Oral gavage | Restored urine osmolality to control levels within 3 days | [3][11] |
| Metformin | V2R KO mice | 600 mg/kg (twice daily) | Oral gavage | Increased urine osmolality within 3 hours, persisting for up to 12 hours | [3][11] |
Signaling Pathways in AQP2 Trafficking
The following diagrams, generated using Graphviz, illustrate the signaling pathways involved in AQP2 trafficking as modulated by this compound and its alternatives.
References
- 1. Selective Disruption of the AKAP Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemical Analysis of AKAP-anchored PKA Signaling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genome-Engineered mpkCCDc14 Cells as a New Resource for Studying AQP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stimulation of AQP2 membrane insertion in renal epithelial cells in vitro and in vivo by the cGMP phosphodiesterase inhibitor sildenafil citrate (Viagra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Central and nephrogenic diabetes insipidus: updates on diagnosis and management [frontiersin.org]
- 9. JCI Insight - Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus [insight.jci.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. AKAP signaling complexes: pointing towards the next generation of therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AKAP Inhibitors: FMP-API-1 vs. Ht31 Peptide
For researchers, scientists, and drug development professionals, the targeted disruption of protein-protein interactions represents a key strategy in dissecting cellular signaling and developing novel therapeutics. Within the realm of cAMP/PKA signaling, A-Kinase Anchoring Proteins (AKAPs) have emerged as critical regulators of signal compartmentalization. This guide provides an objective comparison of two prominent AKAP inhibitors, the small molecule FMP-API-1 and the synthetic Ht31 peptide, offering insights into their mechanisms, performance, and the experimental protocols for their evaluation.
Executive Summary
This compound and the Ht31 peptide are both valuable tools for investigating the role of AKAPs in cellular processes. However, they operate through distinct mechanisms, which dictates their suitability for different experimental contexts. This compound, a small molecule, acts as an allosteric inhibitor by binding to the regulatory (R) subunits of PKA, inducing a conformational change that disrupts the interaction with AKAPs. In contrast, the Ht31 peptide is a competitive inhibitor, mimicking the amphipathic helix of AKAPs to directly compete for the docking groove on the PKA R-subunits. This fundamental difference influences their specificity, potency, and potential off-target effects.
Data Presentation: Quantitative Comparison of this compound and Ht31
The following table summarizes the available quantitative data for this compound and Ht31. It is important to note that direct comparisons of potency can be challenging due to variations in experimental systems (e.g., specific AKAP, PKA isoform, and assay format).
| Parameter | This compound / Derivatives | Ht31 Peptide | Citation(s) |
| Mechanism of Action | Allosteric inhibitor of AKAP-PKA interaction; binds to PKA R-subunits. | Competitive inhibitor; mimics AKAP binding to PKA R-subunits. | [1],[2] |
| IC50 | ~10.7 µM (this compound/27 vs. RIIβ-AKAP18δ interaction) | 1.4 ± 0.2 nM (vs. RIIα-AKAP95); 6 ± 1 nM (vs. RIIα-AKAP149); 156 ± 10 nM (vs. RIα-AKAP149) | [1],[3] |
| Dissociation Constant (Kd) | Not explicitly reported. | 1277 ± 56 nM (for RIα); 2.2 ± 0.03 nM (for RIIα) | [4] |
| Molecular Type | Small molecule | 24-residue synthetic peptide | [1],[2] |
| Cell Permeability | Membrane permeable. | Requires modification (e.g., stearation) for cell permeability. | [5],[6] |
Signaling Pathway and Experimental Workflows
To visualize the context in which these inhibitors function and how their activity is assessed, the following diagrams illustrate the canonical AKAP signaling pathway and a general experimental workflow for screening AKAP inhibitors.
Caption: Canonical AKAP-PKA signaling cascade.
Caption: General workflow for screening AKAP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of AKAP inhibitors. Below are protocols for key experiments cited in the evaluation of this compound and Ht31.
Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction
This assay is a primary screening method to identify inhibitors of the AKAP-PKA interaction.[7]
Materials:
-
High-binding 384-well microtiter plates
-
Recombinant PKA RIIα subunits
-
Recombinant full-length AKAP (e.g., AKAP18δ)
-
Primary antibody specific for the AKAP
-
Peroxidase-conjugated secondary antibody
-
Chemiluminescent peroxidase substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat milk in wash buffer)
-
Test compounds (this compound or Ht31) and controls
Procedure:
-
Coating: Coat the wells of a 384-well plate with PKA RIIα subunits (e.g., 15 ng/well) in a suitable coating buffer overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound RIIα.
-
Blocking: Block non-specific binding sites by incubating with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Inhibitor and AKAP Incubation: Add the test compounds (at various concentrations) or control peptides to the wells, followed by the addition of the recombinant AKAP (e.g., 15 ng/well). Incubate for 1-2 hours at room temperature to allow for the interaction and potential inhibition.
-
Washing: Wash the wells three times with wash buffer to remove unbound AKAP and inhibitors.
-
Primary Antibody Incubation: Add the primary antibody specific for the AKAP and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the peroxidase-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader. The signal intensity is proportional to the amount of bound AKAP, and a decrease in signal indicates inhibition of the interaction.
Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen)
AlphaScreen is a sensitive, bead-based assay for characterizing protein-protein interactions and their inhibitors.[3]
Materials:
-
384-well white opaque plates
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Biotinylated PKA R-subunits (e.g., RIα or RIIα)
-
GST-fused AKAP fragments (e.g., AKAP95 or AKAP149)
-
Assay buffer (e.g., 25 mM Hepes, 100 mM NaCl, pH 7.4, and 0.1% BSA)
-
Test compounds (this compound or Ht31)
Procedure:
-
Reagent Preparation: Dilute the biotinylated PKA R-subunits and GST-fused AKAPs to the desired concentrations in the assay buffer.
-
Competition Assay Setup: In a 384-well plate, add the test compound at various concentrations. Then, add the selected AKAP and the biotinylated PKA R-subunit.
-
Incubation: Incubate the mixture on ice for 15 minutes to allow for complex formation.
-
Bead Addition: Add the anti-GST Acceptor beads and Streptavidin Donor beads.
-
Incubation: Incubate the plate in the dark at room temperature for 1-2 hours to allow the beads to bind to the protein complex.
-
Detection: Read the plate using an AlphaScreen-compatible plate reader. A decrease in the AlphaScreen signal indicates that the test compound is inhibiting the interaction between the PKA R-subunit and the AKAP.
GST Pull-Down Assay
This in vitro method is used to confirm direct protein-protein interactions.[4][5][6][8]
Materials:
-
GST-tagged "bait" protein (e.g., GST-AKAP) immobilized on glutathione-agarose beads
-
"Prey" protein (e.g., purified PKA R-subunits or cell lysate containing PKA)
-
Lysis buffer (e.g., Tris-HCl, NaCl, EDTA, Triton X-100, with protease inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., wash buffer containing reduced glutathione)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Bait Protein Immobilization: Incubate purified GST-tagged AKAP with glutathione-agarose beads to immobilize the bait protein. Wash the beads to remove unbound protein.
-
Prey Protein Incubation: Incubate the immobilized bait protein with the prey protein (purified PKA R-subunits or cell lysate) in the presence of either the test inhibitor (this compound or Ht31) or a vehicle control. Incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer (typically 3-5 times) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding elution buffer containing reduced glutathione, which competes with the GST tag for binding to the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting using an antibody specific for the PKA R-subunit. A decrease in the amount of pulled-down PKA in the presence of the inhibitor indicates a disruption of the AKAP-PKA interaction.
Conclusion
Both this compound and the Ht31 peptide are effective tools for disrupting the AKAP-PKA signaling axis. The choice between these inhibitors will depend on the specific research question and experimental design. This compound, as a cell-permeable small molecule, is well-suited for cellular studies aiming to understand the broader consequences of disrupting AKAP-mediated signaling. However, its lower potency and allosteric mechanism may lead to different cellular outcomes compared to direct competitive inhibition. The Ht31 peptide, particularly its cell-permeable derivatives, offers high potency and a direct, competitive mechanism of action, making it a powerful tool for acutely and specifically disrupting the AKAP-PKA interaction at the docking site. Researchers should carefully consider the data presented and the experimental protocols provided to select the most appropriate inhibitor for their studies and to ensure robust and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. Characterization of A-kinase-anchoring disruptors using a solution-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 6. goldbio.com [goldbio.com]
- 7. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
Assessing the Specificity of FMP-API-1 for AKAP-PKA Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted disruption of protein-protein interactions (PPIs) is a frontier in drug discovery. Within this landscape, the interaction between A-Kinase Anchoring Proteins (AKAPs) and Protein Kinase A (PKA) represents a critical node in cellular signaling, governing the spatiotemporal control of phosphorylation events. FMP-API-1 has emerged as a small molecule inhibitor of this interaction. This guide provides an objective comparison of this compound with alternative peptide-based inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Unveiling the Specificity Profile: this compound vs. Peptide Inhibitors
A key consideration in the use of any chemical probe is its specificity. While this compound offers the advantage of being a small molecule with potential for cell permeability and in vivo applications, its specificity profile is distinct from that of commonly used peptide inhibitors. A significant characteristic of this compound is its dual mechanism of action: it not only disrupts the AKAP-PKA interaction but also directly activates PKA.[1][2] This off-target activation is a critical factor to consider when interpreting experimental results.
In contrast, peptide inhibitors such as Ht31 and AKAP-IS are derived from the PKA-binding domain of AKAPs and are designed to competitively inhibit the interaction at the docking groove of the PKA regulatory (R) subunits.[3] While they are highly potent, their utility can be limited by poor cell permeability, necessitating modifications like the addition of cell-penetrating sequences.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the available quantitative data on the potency of this compound and its more potent derivative, this compound/27, alongside key peptide inhibitors. It is important to note that these values are derived from different studies and experimental conditions, and direct head-to-head comparisons in the same assay system are limited.
| Inhibitor | Target Interaction | Assay Type | Potency (IC50 / Kd) | Reference |
| This compound/27 | RIIα - AKAP18δ peptide | Surface Plasmon Resonance (SPR) | IC50 = 4.0 ± 0.1 µM | [1] |
| This compound/27 | RIIβ - AKAP18δ peptide | Surface Plasmon Resonance (SPR) | IC50 = 10.7 ± 1.8 µM | [1] |
| Ht31 | RIIα - AKAP95 | AlphaScreen | IC50 = 1.4 ± 0.2 nM | [4] |
| Ht31 | RIIα - AKAP149 | AlphaScreen | IC50 = 6 ± 1 nM | [4] |
| Ht31 | RIα - AKAP149 | AlphaScreen | IC50 = 156 ± 10 nM | [4] |
| Ht31 | RIIα | Fluorescence Anisotropy | Kd = 2.2 ± 0.03 nM | [3] |
| AKAP-IS | RIIα | Fluorescence Anisotropy | Kd = 0.45 ± 0.07 nM | [3] |
| AKAP-IS | RIα | Fluorescence Anisotropy | Kd = 227 ± 55 nM | [3] |
Note: Lower IC50 and Kd values indicate higher potency.
A preliminary kinase screen of the parent compound, this compound, at a concentration of 100 µM showed no inhibitory activity against a panel of kinases including ErbB1, MEK1, ERK1/2, ROCK1/2, PKCα, CaMKIIα, and GSK3β, suggesting a degree of selectivity against these specific off-targets.[5] However, a comprehensive kinome-wide screen would be necessary for a more thorough assessment of its off-target effects.
Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the canonical AKAP-PKA signaling pathway and the distinct mechanisms of action of this compound and peptide inhibitors.
Caption: AKAP-PKA signaling and inhibitor mechanisms.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for key experiments used to assess the specificity of AKAP-PKA interaction inhibitors.
AKAP-PKA Interaction Enzyme-Linked Immunosorbent Assay (ELISA)
This assay is a high-throughput method to screen for and characterize inhibitors of the AKAP-PKA interaction.
Protocol:
-
Coating: Coat a 384-well microtiter plate with recombinant PKA RIIα subunits and incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound RIIα.
-
Blocking: Block non-specific binding sites by incubating the wells with a blocking buffer (e.g., 5% non-fat dry milk in wash buffer) for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add the test compounds (e.g., this compound) or control peptides (e.g., AKAP18δ-L314E) at various concentrations to the wells.
-
AKAP Incubation: Add full-length, tagged AKAP (e.g., AKAP18δ) to the wells and incubate for 1-2 hours at room temperature to allow for binding to the immobilized RIIα.
-
Washing: Repeat the washing step to remove unbound AKAP and inhibitors.
-
Primary Antibody: Add a primary antibody specific to the tag on the AKAP (e.g., anti-His tag) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent HRP substrate and measure the luminescence using a plate reader. The signal intensity is proportional to the amount of AKAP bound to RIIα.
-
Data Analysis: Plot the signal intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vitro PKA Kinase Activity Assay
This assay is used to determine the effect of a compound on the catalytic activity of PKA.
Protocol:
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components in a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA):
-
Recombinant PKA catalytic subunit.
-
A specific PKA peptide substrate (e.g., Kemptide).
-
The test compound (e.g., this compound) at various concentrations or a known PKA inhibitor (e.g., H89) as a control.
-
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled with ³²P, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.
-
Washing: Wash the P81 paper multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound ATP.
-
Quantification: Measure the amount of incorporated ³²P in the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of PKA activity relative to a vehicle control and plot it against the inhibitor concentration to determine the IC50 or EC50 value.
Experimental Workflow for Specificity Assessment
The following diagram outlines a logical workflow for assessing the specificity of a putative AKAP-PKA interaction inhibitor.
Caption: Workflow for inhibitor specificity assessment.
Conclusion
This compound represents a valuable tool for studying AKAP-PKA signaling, particularly due to its nature as a small molecule. However, its dual action as both a disruptor of the AKAP-PKA interaction and a direct activator of PKA necessitates careful experimental design and interpretation. For studies where a highly specific and potent inhibition of the AKAP-PKA interaction is required without confounding PKA activation, peptide inhibitors like Ht31 and AKAP-IS remain the gold standard, despite their limitations in cell permeability. The choice of inhibitor should, therefore, be guided by the specific experimental question and the acceptable tolerance for off-target effects. Further studies, including comprehensive kinase profiling and direct comparative assays, will be crucial for a more complete understanding of the specificity of this compound and for guiding the development of next-generation AKAP-PKA interaction inhibitors.
References
- 1. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioinformatic design of A-kinase anchoring protein-in silico: A potent and selective peptide antagonist of type II protein kinase A anchoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
In Vivo Therapeutic Potential of FMP-API-1 for Nephrogenic Diabetes Insipidus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of FMP-API-1 with alternative treatments for Nephrogenic Diabetes Insipidus (NDI). The information presented is based on preclinical experimental data to assist researchers and drug development professionals in evaluating novel therapeutic strategies for this condition.
Introduction
Nephrogenic Diabetes Insipidus is a rare disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive urination (polyuria) and thirst (polydipsia). This condition arises from an inadequate response of the renal tubules to the antidiuretic hormone vasopressin (AVP). While conventional treatments offer some relief, there is a continuous search for more effective therapies. This compound, a small molecule A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, has emerged as a promising novel therapeutic agent. This guide compares the in vivo efficacy of this compound with established and other investigational treatments for NDI.
Mechanism of Action
This compound acts by disrupting the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA).[1] This disruption leads to an increase in PKA activity, which in turn promotes the phosphorylation and translocation of aquaporin-2 (AQP2) water channels to the apical membrane of collecting duct cells.[1][2] This vasopressin-independent mechanism enhances water reabsorption by the kidneys.
Alternative Therapies:
-
Thiazide Diuretics: These drugs induce a paradoxical antidiuretic effect. The primary mechanism involves the inhibition of the Na-Cl cotransporter in the distal convoluted tubule, leading to a decrease in extracellular volume.[3][4][5] This volume contraction enhances proximal tubule reabsorption of sodium and water, thereby reducing the volume of fluid delivered to the collecting ducts and decreasing urine output.[3][4] Some studies also suggest that thiazides can upregulate the expression of AQP2.[3][6]
-
Metformin: This widely used anti-diabetic drug has shown potential in treating NDI. Its mechanism is thought to involve the activation of AMP-activated protein kinase (AMPK).[7] AMPK activation leads to the phosphorylation and increased membrane accumulation of AQP2 and the urea transporter UT-A1, thereby improving the kidney's ability to concentrate urine.[7][8]
Comparative In Vivo Efficacy
The following table summarizes the quantitative data from preclinical in vivo studies of this compound and alternative treatments in rodent models of NDI. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.
| Treatment Group | Animal Model | Key Outcome Measure | Result | Reference |
| This compound | Tolvaptan-induced NDI in C57BL/6 mice | Increase in Urine Osmolality | This compound (25 mg/kg/day) significantly increased urine osmolality compared to tolvaptan alone. | [9] |
| Hydrochlorothiazide (HCTZ) | Lithium-induced NDI in Sprague-Dawley rats | Reduction in Urine Output | HCTZ treatment significantly decreased urine output compared to vehicle-treated rats. | [6] |
| Metformin | Tolvaptan-induced NDI in rats | Restoration of Urine Osmolality | Metformin (800 mg/kg/day) restored urine osmolality to control levels within 3 days in tolvaptan-treated rats. | [7][8] |
| Metformin | V2R KO mice | Increase in Urine Osmolality | Metformin (600 mg/kg, twice daily) increased urine osmolality within 3 hours, with the effect persisting for up to 12 hours. | [7][8] |
Experimental Protocols
This compound in Tolvaptan-Induced NDI Mouse Model
-
Animal Model: Male C57BL/6 mice.
-
Induction of NDI: Continuous subcutaneous infusion of tolvaptan (a V2R antagonist) at a dose of 25 mg/kg/day using osmotic minipumps to induce a state of vasopressin resistance.[9]
-
Treatment: Co-infusion of this compound at a dose of 25 mg/kg/day with tolvaptan for 24 hours.[9]
-
Measurements: 24-hour urine volume and osmolality were measured before and after treatment using metabolic cages.
-
Endpoint Analysis: Comparison of urine osmolality between the tolvaptan-only group and the tolvaptan plus this compound group.
Hydrochlorothiazide in Lithium-Induced NDI Rat Model
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of NDI: Rats were fed a diet containing lithium chloride for 4 weeks to induce NDI.[6]
-
Treatment: Subcutaneous infusion of hydrochlorothiazide (HCTZ) via osmotic minipump. The specific dose was not detailed in the abstract.[6]
-
Measurements: Urine output and osmolality were monitored.
-
Endpoint Analysis: Comparison of urine output and osmolality between HCTZ-treated and vehicle-treated rats. Kidney tissues were analyzed for AQP2 expression via immunoblotting and immunohistochemistry.[6]
Metformin in Rodent Models of NDI
-
Tolvaptan-Induced NDI Rat Model:
-
Induction of NDI: Oral gavage of tolvaptan (10 mg/kg/day).[7][8]
-
Treatment: Co-administration of metformin (800 mg/kg/day) with tolvaptan.[7][8]
-
Measurements: 24-hour urine osmolality and volume.
-
Endpoint Analysis: Comparison of urine osmolality before and after metformin treatment. Protein abundance of AQP2 and UT-A1 in the kidney was also assessed.[7][8]
-
-
V2R Knockout (KO) Mouse Model:
-
Animal Model: Tamoxifen-induced V2R KO mice.[7]
-
Treatment: Metformin (600 mg/kg) administered twice daily.[7]
-
Measurements: Urine osmolality at various time points after treatment.
-
Endpoint Analysis: Assessment of the change in urine osmolality over time. AQP2 expression in the kidneys was also analyzed.[7]
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for in vivo validation.
Conclusion
The available preclinical data suggests that this compound holds significant therapeutic potential for the treatment of Nephrogenic Diabetes Insipidus. Its novel, vasopressin-independent mechanism of action offers a promising alternative to existing therapies. The in vivo studies in a mouse model of NDI have demonstrated its ability to increase urine osmolality, a key indicator of improved renal water reabsorption.
Alternative treatments like thiazide diuretics and metformin have also shown efficacy in preclinical models through different mechanisms. While direct comparative studies are lacking, the data presented in this guide provides a foundation for further investigation and head-to-head comparisons. The development of this compound and similar AKAP-PKA interaction inhibitors could represent a significant advancement in the management of NDI, particularly for patients with mutations in the vasopressin V2 receptor. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in a clinical setting.
References
- 1. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Why Do Thiazides Decrease Polyuria in Diabetes Insipidus? - Renal Fellow Network [renalfellow.org]
- 4. Medicowesome: Why does thiazide, a diuretic, cause a paradoxical anti-diuretic effect in Diabetes insipidus? [medicowesome.com]
- 5. researchgate.net [researchgate.net]
- 6. Antidiuretic effect of hydrochlorothiazide in lithium-induced nephrogenic diabetes insipidus is associated with upregulation of aquaporin-2, Na-Cl co-transporter, and epithelial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCI Insight - Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus [insight.jci.org]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of FMP-API-1 and Alternative AKAP-PKA Interaction Disruptors in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of FMP-API-1, a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction, and its performance against alternative disruption strategies in various cell line models. The data and protocols presented herein are collated from published research to facilitate an objective evaluation for researchers in cell signaling and drug discovery.
Introduction to this compound and the AKAP-PKA Signaling Axis
Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a myriad of cellular processes. The specificity of PKA signaling is, in large part, governed by A-Kinase Anchoring Proteins (AKAPs). AKAPs are scaffolding proteins that tether PKA to distinct subcellular locations, thereby creating localized signaling hubs that ensure the timely and efficient phosphorylation of specific substrates in response to cyclic AMP (cAMP) gradients.
The disruption of the AKAP-PKA interaction has emerged as a promising therapeutic strategy for diseases characterized by aberrant PKA signaling. This compound is a cell-permeable small molecule that allosterically binds to the regulatory subunits of PKA, leading to both the dissociation of PKA from AKAPs and the activation of PKA's catalytic activity.[1][2][3] This dual mechanism of action makes this compound a valuable tool for studying compartmentalized cAMP signaling and a potential lead compound for therapeutic development.
The AKAP-PKA Signaling Pathway and the Mechanism of this compound
The canonical activation of PKA occurs when intracellular cAMP levels rise, leading to the dissociation of the catalytic (C) subunits from the regulatory (R) subunits. AKAPs bind to the dimerization/docking (D/D) domain of the R subunits, anchoring the inactive PKA holoenzyme to specific cellular compartments. This compound disrupts this interaction by binding to an allosteric site on the R subunits, which not only displaces PKA from its AKAP anchor but also promotes the release of the active C subunits.
References
Unraveling the Mechanism of FMP-API-1: A Comparative Guide Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FMP-API-1, a novel A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, with other alternatives. We delve into its mechanism of action, confirmed through studies utilizing knockout models, and present supporting experimental data to offer a clear perspective on its performance and potential therapeutic applications, particularly in the context of nephrogenic diabetes insipidus (NDI).
Abstract
This compound is a small molecule that uniquely modulates Protein Kinase A (PKA) activity. It functions by binding to an allosteric site on the regulatory subunits of PKA, leading to a dual effect: the disruption of PKA's interaction with A-kinase anchoring proteins (AKAPs) and the direct activation of PKA.[1][2] This mechanism allows this compound to bypass the canonical cAMP signaling pathway, presenting a promising therapeutic strategy for conditions like NDI where the vasopressin-cAMP axis is impaired.[3][4] Studies in PKA-knockout cell models have been instrumental in confirming this distinct mode of action.
Comparative Analysis of AKAP-PKA Interaction Modulators
This compound has been evaluated alongside other compounds that modulate the AKAP-PKA interaction. Below is a summary of their performance based on available experimental data.
| Compound/Peptide | Mechanism of Action | Model System | Key Findings | Reference |
| This compound | Allosteric binding to PKA R subunits, disrupting AKAP interaction and activating PKA | mpkCCD cells (mouse cortical collecting duct) | Increases PKA activity and AQP2 phosphorylation and trafficking, enhances transcellular water permeability.[3] | --INVALID-LINK-- |
| This compound/27 | Derivative of this compound | Mouse kidneys | Higher potency than this compound in phosphorylating AQP2 at S261 and S269.[3] | --INVALID-LINK-- |
| Ht31 | Peptide-based inhibitor, binds to the D/D domain of PKA R subunits | Cardiac myocytes | Ablates β-adrenoreceptor-induced increases in L-type Ca2+ and IKS channel currents.[5] | --INVALID-LINK-- |
| AKAP18δ-L314E | PKA anchoring disruptor peptide derived from AKAP18δ | In vitro assays | Inhibits AKAP18δ-RIIα interaction.[1] | --INVALID-LINK-- |
Confirming the Mechanism with PKA-Knockout Models
The use of PKA-knockout cell lines of renal cortical collecting ducts (mpkCCD cells) has been pivotal in elucidating the mechanism of this compound.[6] In these models, where the canonical PKA signaling is absent, this compound was still able to increase the activity of the remaining PKA and aquaporin-2 (AQP2), demonstrating its ability to act independently of the traditional cAMP-PKA activation pathway.[6] This provides strong evidence for its unique dual mechanism of disrupting AKAP-PKA interaction and directly activating PKA.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its validation.
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the literature for studying this compound and related compounds.
Cell Culture and Treatment
-
Cell Line: Mouse cortical collecting duct (mpkCCD) cells are cultured on permeable supports.
-
Treatment: Cells are treated with this compound added to the basolateral side. A typical dose-response study might involve concentrations ranging from 100 µM to 1500 µM for 1 hour.[3][7] For comparison, cells can be treated with vasopressin (e.g., 1 nM) as a positive control or PKA inhibitors like H89 (1-100 µM) to confirm PKA dependency in wild-type cells.[3][7]
Western Blotting for AQP2 Phosphorylation
-
Protein Extraction: After treatment, cells are lysed, and protein concentrations are determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are incubated with primary antibodies against phospho-AQP2 (e.g., Ser269) and total AQP2, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using a chemiluminescence detection system. Densitometric analysis is used to quantify the changes in protein levels.[7]
Immunofluorescence for AQP2 Trafficking
-
Cell Fixation and Permeabilization: Cells grown on permeable supports are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
Antibody Staining: Cells are incubated with a primary antibody against AQP2, followed by a fluorescently labeled secondary antibody.
-
Imaging: Images are acquired using a confocal microscope to visualize the subcellular localization of AQP2. Apical membrane accumulation of AQP2 is indicative of increased trafficking.[7]
Biotinylation Analysis of Apical AQP2 Expression
-
Biotinylation: Apical surface proteins of treated mpkCCD cells are biotinylated.
-
Cell Lysis and Pulldown: Cells are lysed, and biotinylated proteins are pulled down using streptavidin beads.
-
Western Blot: The pulled-down proteins are analyzed by Western blotting for AQP2 to quantify the amount of AQP2 present at the apical plasma membrane.[7]
Water Permeability Assay
-
Isolated Tubule Perfusion: Cortical collecting ducts (CCDs) are isolated from mouse kidneys and perfused.
-
Measurement: The transcellular osmotic water permeability (Pf) is measured in response to treatment with this compound or vasopressin.[3]
Conclusion
This compound represents a significant advancement in the modulation of PKA signaling. Its unique dual mechanism, confirmed through rigorous testing in knockout models, distinguishes it from traditional PKA activators and peptide-based AKAP disruptors. The experimental data strongly support its potential as a therapeutic agent for conditions such as nephrogenic diabetes insipidus, warranting further investigation and development. The methodologies outlined in this guide provide a robust framework for the continued evaluation of this compound and its derivatives.
References
- 1. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of protein kinase A signalling molecules in renal collecting ducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of FMP-API-1 and Its Derivatives: Modulators of AKAP-PKA Signaling
A detailed examination of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction inhibitor, FMP-API-1, and its structural analogs reveals key insights into their mechanism of action and structure-activity relationships. This guide provides a comparative analysis of their performance, supported by experimental data, for researchers in pharmacology and drug development.
This compound, chemically identified as 3,3'-diamino-4,4'-dihydroxydiphenylmethane, is a small molecule inhibitor that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and protein kinase A (PKA).[1] This disruption leads to a unique dual action: not only does it displace PKA from its anchored locations, but it also allosterically activates the PKA enzyme.[1][2] This modulation of compartmentalized PKA signaling holds therapeutic potential, particularly in cardiovascular diseases.[1][2] A key study by Christian et al. (2011) in the Journal of Biological Chemistry provides a foundational comparative analysis of this compound and its derivatives.
Quantitative Performance Comparison
The following tables summarize the in vitro activity of this compound and its derivatives, quantifying their ability to inhibit the AKAP-PKA interaction and to activate PKA.
Table 1: Inhibition of AKAP18δ-PKA RIIα Interaction
| Compound | Chemical Structure | IC50 (µM) |
| This compound | 3,3'-diamino-4,4'-dihydroxydiphenylmethane | 15 |
| This compound/27 | 3-amino-4,4'-dihydroxydiphenylmethane | 30 |
| This compound/28 | 4,4'-dihydroxydiphenylmethane | > 100 |
| This compound/29 | 3,3'-diaminodiphenylmethane | > 100 |
Table 2: Activation of PKA
| Compound | EC50 (µM) |
| This compound | 100 |
| This compound/27 | 150 |
| This compound/28 | > 300 |
| This compound/29 | > 300 |
Signaling Pathway and Mechanism of Action
This compound and its active derivatives target the regulatory (R) subunits of PKA, binding to an allosteric site distinct from the cAMP binding site. This binding event has two major consequences: it disrupts the interaction between the PKA regulatory subunits and AKAPs, and it induces a conformational change in the R subunits that leads to the release and activation of the catalytic (C) subunits of PKA.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate this compound and its derivatives.
ELISA-based AKAP-PKA Interaction Assay
This assay quantifies the inhibition of the interaction between AKAP18δ and the RIIα subunit of PKA.
-
Plate Coating: 384-well microtiter plates are coated with full-length PKA RIIα subunits.
-
Incubation with Inhibitors: Serial dilutions of this compound or its derivatives are added to the wells.
-
Addition of AKAP18δ: Full-length AKAP18δ is added to the wells and incubated to allow for binding to the immobilized RIIα.
-
Detection: The amount of bound AKAP18δ is detected using a primary antibody specific for AKAP18δ, followed by a secondary peroxidase-conjugated antibody and a chemiluminescent substrate.
-
Data Analysis: The resulting signal is measured, and IC50 values are calculated from the dose-response curves.
In Vitro PKA Activity Assay (PepTag® Assay)
This non-radioactive assay measures the kinase activity of PKA.
-
Reaction Setup: Recombinant PKA catalytic subunits are incubated with a fluorescently labeled peptide substrate (PepTag® A1 Peptide) in a reaction buffer. To measure the activation of the PKA holoenzyme, the regulatory subunits are also included.
-
Addition of Activators: this compound or its derivatives are added to the reaction mixture at various concentrations. cAMP is used as a positive control.
-
Kinase Reaction: The reaction is initiated and incubated at 30°C to allow for phosphorylation of the peptide substrate.
-
Separation: The phosphorylated and non-phosphorylated peptides are separated by agarose gel electrophoresis. The phosphorylation introduces a negative charge, altering the migration of the peptide.
-
Quantification: The gel is visualized, and the bands corresponding to the phosphorylated peptide are quantified by densitometry to determine the level of PKA activity. EC50 values are then calculated.
References
Evaluating the Long-Term In Vivo Effects of FMP-API-1 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of FMP-API-1, an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor, with alternative therapeutic strategies for nephrogenic diabetes insipidus (NDI). The information is based on available preclinical data and is intended to guide further in vivo research and drug development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that disrupts the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA). By binding to an allosteric site on the PKA regulatory subunits, this compound prevents their association with AKAPs. This disruption leads to an increase in PKA activity, even in the absence of elevated cyclic AMP (cAMP) levels. In the context of the kidney's collecting duct principal cells, this heightened PKA activity promotes the phosphorylation and subsequent translocation of Aquaporin-2 (AQP2) water channels to the apical membrane. This enhances water reabsorption from the urine, a critical process for maintaining water balance. Due to its mechanism of action downstream of the vasopressin V2 receptor (V2R), this compound holds promise as a therapeutic agent for congenital NDI caused by V2R mutations.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound.
Comparative In Vivo Efficacy Data
While specific long-term in vivo efficacy data for this compound is not yet extensively published, initial short-term studies in a mouse model of NDI have shown promising results. The following table summarizes the available data for this compound and compares it with other potential therapeutic agents for NDI.
| Treatment Agent | Animal Model | Duration of Study | Key Efficacy Endpoints | Quantitative Results | Citation(s) |
| This compound | Tolvaptan-induced NDI mice | 24 hours | Urine Osmolality, Urine Volume, Water Intake | ↑ Urine Osmolality (~2-fold), ↓ Urine Volume, ↓ Water Intake | [1] |
| Metformin | Tolvaptan-induced NDI rats | Up to 10 days | Urine Osmolality, AQP2 protein abundance | ↑ Urine Osmolality (restored to control levels), ↑ AQP2 abundance (44%) | [1][2][3] |
| Sildenafil | Lithium-induced NDI rats | 4 weeks | Urine Output, Urine Osmolality, AQP2 expression | ↓ Urine Output, ↑ Urine Osmolality, Partially normalized AQP2 expression | [4][5] |
| Statins (Fluvastatin) | X-linked NDI mice | 7 days | Urine Output, Urine Osmolality | ↓ Urine Output, ↑ Urine Osmolality | [6] |
| Statins (Atorvastatin) | Lithium-induced NDI mice | 21 days | Urine Output, Urine Osmolality, AQP2 levels | No significant improvement in urine output or osmolality. Did not prevent AQP2 downregulation. | [6][7] |
Note: The efficacy of statins appears to be dependent on the specific statin and the model of NDI used.
Long-Term In Vivo Experimental Protocol (Proposed)
The following is a proposed experimental protocol for evaluating the long-term efficacy and safety of this compound in a preclinical animal model of NDI. This protocol is based on established guidelines for chronic toxicity studies and the available data on this compound.
Experimental Workflow
Detailed Methodology
-
Animal Model: Utilize a genetically defined model of NDI, such as vasopressin V2 receptor (V2R) knockout mice, to ensure a consistent and reproducible disease phenotype.
-
Animal Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization and Baseline: Allow animals to acclimate for at least one week before the start of the experiment. Collect baseline 24-hour urine samples using metabolic cages to measure initial urine volume and osmolality. Record baseline body weights.
-
Grouping and Dosing: Randomly assign animals to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control (e.g., saline or appropriate solvent).
-
Group 2-4: this compound at low, medium, and high doses.
-
Group 5: Positive control (e.g., a compound with known long-term effects in NDI, if available).
-
Administer this compound or vehicle via a continuous delivery system (e.g., subcutaneous osmotic minipumps) or daily injections for a period of 3 to 6 months.
-
-
In-Life Monitoring:
-
Clinical Observations: Conduct daily checks for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Body Weight: Record body weights weekly.
-
Food and Water Intake: Measure food and water consumption weekly.
-
Urine and Blood Collection: Collect 24-hour urine samples monthly to assess urine volume and osmolality. Collect blood samples via a minimally invasive method (e.g., tail vein) at interim time points for hematology and clinical chemistry analysis.
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect terminal blood samples for comprehensive hematology, clinical chemistry, and pharmacokinetic analysis.
-
Perform a thorough necropsy and collect major organs (kidneys, liver, heart, brain, etc.).
-
-
Endpoint Analysis:
-
Efficacy:
-
Analyze urine volume and osmolality trends over the study duration.
-
Perform western blotting and immunohistochemistry on kidney tissue to assess AQP2 protein expression and localization.
-
-
Safety and Toxicity:
-
Conduct histopathological examination of all collected organs.
-
Analyze hematology and clinical chemistry parameters to identify any signs of organ toxicity.
-
Assess any macroscopic abnormalities observed during necropsy.
-
-
Potential Long-Term Effects and Toxicity Considerations
Currently, there is a lack of published data on the long-term toxicity of this compound or other AKAP inhibitors. However, based on its mechanism of action and general principles of toxicology, the following should be considered:
-
On-Target Effects: Chronic activation of PKA in tissues other than the kidney could lead to unforeseen side effects. A thorough histopathological evaluation of all major organs is crucial.
-
Off-Target Effects: As with any small molecule, off-target activities are possible and could contribute to toxicity.
-
Metabolic and Cardiovascular Effects: Given the widespread role of PKA signaling, long-term treatment could potentially impact metabolic and cardiovascular parameters. Monitoring of blood glucose, lipids, and cardiovascular function (e.g., ECG in larger animal models) would be prudent in more advanced preclinical studies.
Comparison with Alternative Therapeutic Strategies
The following table provides a high-level comparison of this compound with other potential treatments for NDI.
| Therapeutic Strategy | Mechanism of Action | Potential Advantages | Potential Disadvantages |
| This compound (AKAP-PKA Inhibitor) | Increases PKA activity and AQP2 translocation, independent of V2R. | Directly targets the downstream pathway, potentially effective for V2R mutations. | Long-term safety and efficacy are unknown. Potential for on- and off-target effects of chronic PKA activation. |
| Metformin | Activates AMPK, leading to increased AQP2 and UT-A1 abundance and membrane insertion. | Established safety profile for other indications. Sustained effect in animal models. | Mechanism is indirect. Efficacy in human NDI patients is still under investigation. |
| Sildenafil (PDE5 Inhibitor) | Increases cGMP levels, which may promote AQP2 trafficking. | Orally available. Some positive data in animal models and a case report in a human patient.[8] | Efficacy can be transient. Potential for cardiovascular side effects. |
| Statins | May increase AQP2 membrane accumulation through effects on the actin cytoskeleton. | Widely used with a known safety profile. | Inconsistent efficacy in different NDI models. Mechanism in NDI is not fully elucidated. |
Conclusion and Future Directions
This compound represents a novel and promising therapeutic approach for NDI, particularly for cases arising from V2R mutations. Its ability to bypass the defective receptor and directly activate the downstream PKA-AQP2 pathway is a significant advantage. However, the current in vivo data is limited to short-term studies.
To fully evaluate the therapeutic potential of this compound, comprehensive long-term in vivo studies are essential. These studies should focus on establishing a chronic dosing regimen, thoroughly assessing both efficacy and a wide range of toxicological endpoints, and comparing its performance against other emerging therapeutic strategies. The proposed experimental protocol in this guide provides a framework for such investigations. Further research into the long-term safety and efficacy of this compound will be critical in determining its future role in the management of nephrogenic diabetes insipidus.
References
- 1. JCI Insight - Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus [insight.jci.org]
- 2. Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metformin improves urine concentration in rodents with nephrogenic diabetes insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Atorvastatin does not ameliorate nephrogenic diabetes insipidus induced by lithium or potassium depletion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atorvastatin does not ameliorate nephrogenic diabetes insipidus induced by lithium or potassium depletion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sildenafil for the Treatment of Congenital Nephrogenic Diabetes Insipidus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guide for FMP-API-1
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for FMP-API-1, a key inhibitor of the A-kinase anchoring protein (AKAP)-PKA interaction. Adherence to these guidelines is essential for ensuring laboratory safety and proper environmental stewardship.
Chemical and Physical Properties
This compound is a research chemical used to study cellular signaling pathways. A summary of its key quantitative properties is provided below for easy reference.
| Property | Value |
| CAS Number | 16523-28-7[1][2] |
| Molecular Formula | C₁₃H₁₄N₂O₂[1][2] |
| Molecular Weight | 230.26 g/mol [1][2] |
| Appearance | White to beige powder |
| Purity | ≥95% to ≥98% (HPLC)[2] |
| Solubility | >10 mg/mL in DMSO |
| Storage Temperature | -20°C |
Proper Disposal Procedures
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as chemical waste.
-
Contaminated materials, such as personal protective equipment (PPE), weighing boats, and pipette tips, must also be disposed of as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.
-
-
Containerization:
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The label should include the chemical name ("this compound" and its synonym "3,3′-Diamino-4,4′-dihydroxydiphenylmethane"), the CAS number (16523-28-7), and the appropriate hazard pictograms (see Safety and Handling section).
-
-
Neutralization (for spills):
-
In case of a small spill, carefully sweep up the solid material.
-
For final cleanup of the spill area, a 10% acetic acid solution can be used to neutralize the area, as is recommended for phenolic amines.
-
-
Final Disposal:
-
Dispose of the containerized this compound waste through your institution's licensed hazardous waste disposal service.
-
Do not dispose of this compound down the drain or in regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Safety and Handling
This compound is an air-sensitive compound that requires careful handling to ensure user safety and maintain its stability.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat.
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
AKAP-PKA Signaling Pathway and this compound Mechanism of Action
This compound functions as an inhibitor of the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA). AKAPs are scaffold proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of downstream signaling events. By binding to an allosteric site on the regulatory subunits of PKA, this compound disrupts this anchoring, leading to a more diffuse PKA activity.[1][3]
Caption: AKAP-PKA signaling pathway with this compound inhibition.
Experimental Protocol: Inhibition of AKAP-PKA Interaction in Cell Culture
The following is a general protocol for treating cultured cells with this compound to study its effects on the AKAP-PKA signaling pathway. Specific cell types and experimental conditions may require optimization.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Appropriate assay reagents (e.g., for Western blotting, immunofluorescence, or PKA activity assays)
Procedure:
-
Cell Seeding:
-
Plate the cells at a desired density in multi-well plates, petri dishes, or on coverslips, depending on the downstream application.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in sterile DMSO. For example, to make a 10 mM stock solution, dissolve 2.30 mg of this compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
-
Treatment of Cells:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is important to keep the final DMSO concentration consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration.
-
-
Downstream Analysis:
-
Following treatment, wash the cells with PBS.
-
Lyse the cells for biochemical assays (e.g., Western blot to analyze protein phosphorylation) or fix the cells for imaging (e.g., immunofluorescence to observe protein localization).
-
Perform the desired downstream analysis to assess the effects of this compound on the AKAP-PKA signaling pathway.
-
References
Personal protective equipment for handling FMP-API-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling FMP-API-1 (CAS Number: 16523-28-7), also known as 3,3′-Diamino-4,4′-dihydroxydiphenylmethane. The following procedural guidance is designed to answer specific operational questions, ensuring the safe handling, storage, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment. It is identified as a skin sensitizer, capable of causing serious eye irritation, and is a combustible solid that is also air-sensitive.[1]
Table 1: this compound Hazard Identification
| Hazard Class | GHS Hazard Statement | GHS Pictogram |
| Skin Sensitization | H317: May cause an allergic skin reaction.[1] | GHS07 (Exclamation Mark)[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark)[1] |
| Combustibility | Combustible Solid.[1] | Not specified in search results. |
| Air Sensitivity | Air Sensitive.[1] | Not specified in search results. |
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US)). | To protect against eye irritation from dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and impervious clothing. Fire/flame resistant lab coat. | To prevent skin contact and allergic reactions. To provide protection from combustible solid hazards. |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or if irritation is experienced. To be used in a well-ventilated area or under a fume hood. | To prevent inhalation of the powdered substance. |
Operational Plan: Handling and Storage
Safe handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the workspace by ensuring it is clean, and all necessary equipment is within reach. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Weighing and Aliquoting: As this compound is a powder, handle it carefully to avoid generating dust. Use a micro-spatula for transferring the substance. Weigh the required amount in a tared, sealed container.
-
Dissolving: this compound is soluble in DMSO (>10 mg/mL).[1] When preparing solutions, add the solvent to the weighed powder slowly and mix gently to dissolve.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.
Storage:
-
Temperature: Store at -20°C.[1]
-
Atmosphere: As the compound is air-sensitive, store it under an inert atmosphere (e.g., argon or nitrogen) if possible.[1]
-
Container: Keep the container tightly sealed to prevent exposure to air and moisture.
Emergency Procedures
Table 3: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. |
Spill Cleanup:
-
Small Spills: For small spills of the powder, carefully sweep up the material to avoid generating dust. Place the collected material into a sealed container for disposal. Clean the spill area with a wet cloth or paper towel, and then decontaminate with an appropriate cleaning agent.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material as described for small spills. Prevent the powder from entering drains or waterways.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Container: Place waste this compound and any contaminated disposable materials (e.g., gloves, paper towels) into a clearly labeled, sealed container for hazardous chemical waste.
-
Disposal Facility: The waste should be disposed of at an appropriate treatment and disposal facility.[1] Consult with your institution's environmental health and safety (EHS) office for specific guidance on disposal procedures.
Diagrams
Caption: PPE Selection Workflow for Handling this compound.
Caption: Logical Flow for the Disposal of this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
